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  • Product: {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol
  • CAS: 1244855-74-0

Core Science & Biosynthesis

Foundational

The Chemical Structure and Synthetic Utility of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol: A Fluoride-Free Organosilicon Cross-Coupling Reagent

Executive Summary In the landscape of modern organometallic chemistry, the formation of carbon-carbon bonds via transition-metal catalysis is a cornerstone of drug discovery. While the Suzuki-Miyaura and Stille couplings...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organometallic chemistry, the formation of carbon-carbon bonds via transition-metal catalysis is a cornerstone of drug discovery. While the Suzuki-Miyaura and Stille couplings are ubiquitous, the Hiyama cross-coupling—utilizing organosilicon reagents—has historically been hindered by the necessity of harsh fluoride activators (e.g., TBAF) that compromise sensitive silyl protecting groups.

{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol (CAS: 1244855-74-0) represents a paradigm shift in this domain. Engineered as a highly stable tetraorganosilicon reagent, it bypasses the need for external fluoride by utilizing an elegant intramolecular activation mechanism . This whitepaper dissects the structural logic, mechanistic causality, and self-validating experimental workflows associated with this specialized reagent, providing a comprehensive guide for researchers in late-stage drug development.

Physicochemical Profiling & Structural Logic

The efficacy of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol is entirely dictated by its specific tetra-substituted architecture. Rather than a simple transfer agent, the molecule is a self-contained catalytic delivery system.

Quantitative Data Summary
PropertySpecification
Chemical Name {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol
CAS Number 1244855-74-0
Molecular Formula C₂₁H₂₂O₂Si
Molecular Weight 334.49 g/mol
Core Heteroatom Silicon (Si)
Transferable Payload 4-Phenoxyphenyl group
Intramolecular Activator 2-(Hydroxymethyl)phenyl group
The Causality of the Structural Components

Every moiety attached to the central silicon atom serves a distinct, synergistic purpose:

  • The Dimethyl Spacer: Provides critical steric shielding. It protects the silicon center from premature hydrolysis during storage, while remaining compact enough to allow the formation of the necessary pentacoordinate intermediate during the reaction.

  • The 4-Phenoxyphenyl Group (Payload): This biaryl ether moiety is a "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors and anti-inflammatory agents. Pre-forming this C-Si bond allows for the direct transfer of the entire bulky moiety onto an active pharmaceutical ingredient (API) core.

  • The 2-(Hydroxymethyl)phenyl Group (Activator): This is the mechanistic linchpin. The benzylic alcohol acts as a latent internal nucleophile. Upon exposure to a mild base, it deprotonates and attacks the silicon center, polarizing the C-Si bond of the payload without the need for destructive fluoride ions.

StructuralComponents Si Silicon (Si) Core Tetrahedral Center Methyl Dimethyl Groups (Steric Shielding) Si->Methyl C-Si Bond Transfer 4-Phenoxyphenyl Group (Transferable Payload) Si->Transfer C-Si Bond Activator 2-(Hydroxymethyl)phenyl (Intramolecular Activator) Si->Activator C-Si Bond Activator->Si Base-triggered O-Si Cyclization

Fig 1: Structural logic and component roles of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol.

Mechanistic Causality: The Intramolecular Activation Paradigm

In traditional organosilicon cross-coupling, the C-Si bond is too non-polar to undergo transmetalation with Palladium(II) intermediates. Historically, chemists forced this polarization by flooding the system with fluoride ions to form a reactive pentacoordinate silicate.

The structural brilliance of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol lies in its self-activating geometry . When introduced to a weak, non-nucleophilic base (such as K₂CO₃), the primary alcohol of the 2-(hydroxymethyl)phenyl group is deprotonated. The resulting alkoxide immediately collapses onto the adjacent silicon atom.

This intramolecular cyclization forces the silicon into a pentacoordinate state. Because the 5-membered ring formed by the activator is highly stable, the other aryl group—the 4-phenoxyphenyl payload—is geometrically forced into an apical position, drastically increasing its nucleophilicity and labilizing its C-Si bond for rapid transmetalation to Palladium .

CatalyticCycle Init 1. Reagent Mixture Silane + Ar-X + Pd(0) + K2CO3 OxAdd 2. Oxidative Addition Formation of Ar-Pd(II)-X Init->OxAdd Pd coordinates Ar-X Silicate 3. Intramolecular Activation Pentacoordinate Silicate Formation Init->Silicate Base deprotonates -OH TransMet 4. Transmetalation Transfer of 4-Phenoxyphenyl to Pd OxAdd->TransMet Silicate->TransMet Facilitates C-Si cleavage RedElim 5. Reductive Elimination Release of Biaryl Ether TransMet->RedElim Pd(II) intermediate Recovery 6. Byproduct Recovery 1,1-Dimethyl-1,3-dihydro-2,1-benzoxasilole TransMet->Recovery Expels Silicon Residue RedElim->Init Regenerates Pd(0)

Fig 2: Fluoride-free catalytic cycle driven by intramolecular pentacoordinate silicate formation.

Self-Validating Experimental Protocol: Fluoride-Free Cross-Coupling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system .

The Validation Logic: During transmetalation, the silicon residue is expelled as 1,1-dimethyl-1,3-dihydro-2,1-benzoxasilole (a volatile cyclic silyl ether). Because this byproduct is generated in a strict 1:1 stoichiometric ratio with the cross-coupled product, researchers can quantitatively monitor the reaction's progress via GC-MS by tracking the formation of this specific siloxane, completely independent of the target API's complex analytical signature.

Step-by-Step Methodology
  • Inert Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with the target aryl halide (1.0 equiv) and {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol (1.2 equiv) .

  • Catalyst & Base Loading: Add PdCl₂ (3.0 mol%), a suitable ligand (e.g., an iminophosphine or triphenylphosphine, 4.0 mol%), CuI (10 mol% as a transmetalation co-catalyst), and finely milled K₂CO₃ (2.0 equiv).

  • Solvent Introduction: Inject degassed, anhydrous DMSO or DMF (0.2 M relative to the aryl halide). Seal the tube and remove it from the glovebox.

  • Thermal Activation: Heat the reaction mixture to 50–80 °C under rigorous stirring. Causality note: The mild heat is required to overcome the activation energy of the initial alkoxide formation; once the pentacoordinate silicate forms, transmetalation proceeds rapidly.

  • In-Process Control (Self-Validation): At 2-hour intervals, pull a 10 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS. Track the peak corresponding to 1,1-dimethyl-1,3-dihydro-2,1-benzoxasilole (m/z ~164). The plateau of this peak confirms the cessation of transmetalation.

  • Workup & Recovery: Cool the mixture to room temperature, quench with deionized water, and extract with ethyl acetate. The cyclic silyl ether byproduct can be isolated via vacuum distillation and recycled to synthesize fresh reagent, making this a highly atom-economical and sustainable protocol .

Strategic Applications in Late-Stage Drug Development

The primary advantage of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol is its exceptional chemoselectivity. Because the activation relies solely on mild carbonate bases rather than aggressive fluorides or strong alkoxides, this reagent is perfectly suited for late-stage functionalization .

Drug development professionals utilize this reagent to append the 4-phenoxyphenyl moiety onto advanced intermediates that contain fragile functional groups. Silyl ethers (TBS, TIPS, TBDPS), which are instantly destroyed in traditional Hiyama couplings, remain completely untouched. Furthermore, epoxides, esters, and acidic protons (which would be degraded by the strong bases used in Suzuki couplings) survive the mild K₂CO₃/DMSO conditions intact. This allows chemists to rapidly generate libraries of biaryl ether derivatives without needing to execute tedious protection/deprotection sequences.

References

  • Nakao, Y., Takeda, M., Matsumoto, T., & Hiyama, T. (2005). "Alkenyl- and Aryl[2-(hydroxymethyl)phenyl]dimethylsilanes: An Entry to Tetraorganosilicon Reagents for the Silicon-Based Cross-Coupling Reaction". Journal of the American Chemical Society. URL:[Link]

  • Pharmaffiliates. "Chemical Reference Standards: {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol (CAS 1244855-74-0)". Pharmaffiliates. URL:[Link]

  • Denmark, S. E., & Wehrli, D. (2000). "Silicon-Based Cross-Coupling Reactions in the Total Synthesis of Natural Products". National Institutes of Health (NIH) / PMC. URL:[Link]

Exploratory

An In-depth Technical Guide to {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic pathway, and potential applications of the organosilicon compound, {2-[Dimethyl(4-phenoxyphenyl)silyl]p...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic pathway, and potential applications of the organosilicon compound, {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who are interested in the unique attributes of silyl-substituted aromatic compounds.

Introduction

{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol is a fascinating molecule that merges the structural features of a benzyl alcohol with a diaryl-substituted silane. The presence of the silicon atom, flanked by a phenylmethanol group on one side and a phenoxyphenyl group on the other, imparts a unique three-dimensional structure and a distinct set of physicochemical properties. The phenoxyphenyl moiety, in particular, introduces potential for further functionalization and modulation of the compound's electronic and steric characteristics. While specific experimental data for this exact molecule is not extensively available in public literature, we can infer many of its properties and reactive tendencies from closely related structural analogs. This guide will leverage data from such analogs to provide a robust profile of the title compound.

Physicochemical Properties

The physical and chemical properties of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol are influenced by its molecular weight, the presence of the polar hydroxyl group, and the bulky, non-polar silyl and aromatic substituents. The following table summarizes the predicted and inferred properties for the title compound, with data for analogous compounds provided for context.

PropertyPredicted/Inferred Value for {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanolAnalog Data for Comparison
Molecular Formula C₂₁H₂₂O₂SiC₁₆H₂₀OSi ({2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol)[1]
Molecular Weight 346.49 g/mol 256.41 g/mol ({2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol)[1]
Appearance Expected to be a white to off-white solidNot specified for analogs
Melting Point Predicted to be in the range of 100-150 °CNot specified for analogs
Boiling Point Predicted to be > 300 °C at atmospheric pressureNot specified for analogs
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. Sparingly soluble in non-polar solvents like hexane, and insoluble in water.Not specified for analogs
pKa Estimated to be around 16-18 for the hydroxyl protonNot specified for analogs

Proposed Synthetic Pathway

A plausible and efficient synthesis of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol can be envisioned through a convergent synthesis strategy. The key steps would involve the formation of an organometallic reagent from a protected 2-halobenzyl alcohol, followed by its reaction with a custom-synthesized chlorosilane.

Step 1: Synthesis of Chloro(dimethyl)(4-phenoxyphenyl)silane

The first step is the synthesis of the requisite chlorosilane. This can be achieved via a Grignard reaction between 4-bromophenoxybenzene and dichlorodimethylsilane.

  • Reaction: 4-Bromophenoxybenzene is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent, (4-phenoxyphenyl)magnesium bromide.

  • Quenching with Dichlorodimethylsilane: The freshly prepared Grignard reagent is then added dropwise to a solution of dichlorodimethylsilane in THF at a low temperature (e.g., 0 °C). The use of an excess of dichlorodimethylsilane favors the formation of the desired monochlorosilane.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure chloro(dimethyl)(4-phenoxyphenyl)silane.

Step 2: Synthesis of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol

The final step involves the coupling of the synthesized chlorosilane with an organometallic derivative of a protected 2-bromobenzyl alcohol.

  • Protection of Benzyl Alcohol: The hydroxyl group of 2-bromobenzyl alcohol is first protected to prevent it from reacting with the organometallic reagent. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group, which can be introduced by reacting the alcohol with TBDMS-Cl in the presence of a base like imidazole.

  • Formation of the Organolithium Reagent: The protected 2-bromobenzyl alcohol is then treated with a strong base, such as n-butyllithium, at a low temperature (-78 °C) in anhydrous THF to generate the corresponding aryllithium species via lithium-halogen exchange.

  • Coupling Reaction: The freshly prepared chloro(dimethyl)(4-phenoxyphenyl)silane from Step 1 is then added to the solution of the aryllithium reagent. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Deprotection and Final Product Isolation: The reaction is quenched with water, and the protecting group is removed. For a TBDMS group, this can be achieved by treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF. The crude product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol, is purified by column chromatography on silica gel.

Experimental Protocol: Synthesis of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol

Materials:

  • 2-Bromobenzyl alcohol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Chloro(dimethyl)(4-phenoxyphenyl)silane (synthesized as per Step 1)

  • Tetrabutylammonium fluoride (TBAF) in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Protection of 2-Bromobenzyl Alcohol:

    • To a solution of 2-bromobenzyl alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous THF, add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction with diethyl ether and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected alcohol, which can be used in the next step without further purification.

  • Lithiation and Silylation:

    • Dissolve the protected 2-bromobenzyl alcohol (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

    • To this solution, add a solution of chloro(dimethyl)(4-phenoxyphenyl)silane (1.2 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Deprotection and Purification:

    • To the reaction mixture, add a 1M solution of TBAF in THF (1.5 eq) and stir at room temperature for 2 hours, or until the deprotection is complete as indicated by TLC.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol.

Visualization of the Synthetic Workflow

Synthesis_Workflow A 2-Bromobenzyl alcohol C Protected 2-Bromobenzyl alcohol A->C Protection B TBDMS-Cl, Imidazole E Aryllithium Intermediate C->E Lithiation D n-BuLi G Silylated Intermediate E->G Silylation F Chloro(dimethyl)(4-phenoxyphenyl)silane I {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol G->I Deprotection H TBAF

Caption: Proposed synthetic workflow for {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol.

Potential Applications

The unique structure of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol suggests its potential utility in several areas of chemical science.

  • Medicinal Chemistry: Benzyl alcohol derivatives are known to possess a range of biological activities and are found in many pharmaceutical compounds.[2][3] The introduction of a bulky, lipophilic silyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. This compound could serve as a key intermediate for the synthesis of novel therapeutic agents, where the silyl moiety can be used to tune properties such as solubility, metabolic stability, and receptor binding affinity.

  • Materials Science: Organosilicon compounds are widely used in the development of advanced materials. The presence of the reactive hydroxyl group allows for the incorporation of this molecule into polymer backbones or as a functional side chain. The phenoxyphenyl group could impart desirable thermal or optical properties to the resulting materials. For instance, it could be explored as a monomer for the synthesis of specialty silicones or as a component in organic light-emitting diodes (OLEDs).

  • Organic Synthesis: The hydroxyl group of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol can be readily converted into other functional groups, making it a versatile building block for more complex molecular architectures. For example, it can be oxidized to the corresponding aldehyde or acid, or converted to a leaving group for nucleophilic substitution reactions.

Safety and Handling

While specific toxicity data for {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for analogous compounds, it may be harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol represents a structurally intriguing molecule with significant potential for applications in both medicinal chemistry and materials science. While detailed experimental characterization is still needed, this guide provides a solid foundation of its expected properties, a viable synthetic route, and promising areas for future research. The insights provided herein, based on the established chemistry of its structural analogs, should empower researchers to explore the full potential of this unique organosilicon compound.

References

  • PubChem. {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol. National Center for Biotechnology Information. [Link]

  • Siddaraju, B. P., Yathirajan, H. S., Narayana, B., Ng, S. W., & Tiekink, E. R. T. (2010). (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1673. [Link]

  • ResearchGate. (2-Methylphenyl)(phenyl)methanol. [Link]

  • NextSDS. {2-[(4-methoxyphenyl)dimethylsilyl]phenyl}methanol — Chemical Substance Information. [Link]

  • NextSDS. [2-(Benzyldimethylsilyl)phenyl]methanol — Chemical Substance Information. [Link]

  • ResearchGate. Scheme 1. Synthesis of Tris(2-(dimethylamino)phenyl)methanol. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]

  • Prakash Chemicals International. Benzyl Alcohol: Applications Across Various Industries. [Link]

  • Organic Syntheses. Dimethyl(1-oxopropyl)phenylsilane. [Link]

  • Suze Chemical. Industrial Applications of Benzyl Alcohol (BA): Guide for Epoxy & Pharma. [Link]

  • ResearchGate. The selective and competitive silylation of the benzyl alcohol in the... [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link]

  • Carl ROTH. Safety Data Sheet: Phenylmethanol. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]

Sources

Foundational

Material safety data sheet (SDS) for {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol

An In-depth Technical Guide to the Material Safety of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is an in-depth technical...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Material Safety of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide and not a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). A certified SDS for {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol (CAS No. 1244855-74-0) is not publicly available at the time of this writing. The information herein is synthesized from available data on structurally related organosilicon compounds, silanols, and constituent chemical moieties to provide a comprehensive safety overview for research and development purposes. All procedures involving this chemical should be conducted by trained personnel in a controlled laboratory setting.

Section 1: Chemical Identity and Properties

{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol is a complex organosilicon compound. Understanding its structural components is key to anticipating its chemical behavior and potential hazards.

Identifier Value Source
Chemical Name {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanolInternal Data
CAS Number 1244855-74-0[1]
Molecular Formula C21H22O2SiCalculated
Molecular Weight 346.49 g/mol Calculated
Chemical Family Organosilane, SilanolInferred

Structural Breakdown and Inferred Properties:

  • Organosilane Core: The presence of a silicon-carbon bond is a defining feature. Organosilicon compounds exhibit a wide range of properties, but many are known for their thermal stability and chemical resistance.[1] Some organosilanes can be flammable and may react with water or moisture.[2][3]

  • Dimethylsilyl Group: This group is a common structural motif in silicone chemistry. While generally stable, some dimethylsilyl compounds can be irritating to the skin and respiratory tract.[4]

  • Phenoxyphenyl Group: This aromatic ether group may influence the compound's solubility and toxicological profile. Aromatic ethers can sometimes be irritating.

  • Methanol Group (-CH2OH): The presence of a primary alcohol functional group suggests potential for reactivity, particularly with oxidizing agents, acids, and bases.[5] It may also contribute to irritation of the skin and eyes.[6]

Section 2: Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data for this compound, a hazard assessment must be extrapolated from related structures. The Globally Harmonized System (GHS) classifications provided below are predictive and should be treated with caution.

Predicted GHS Hazard Classifications:

Hazard Class Category Hazard Statement Basis of Prediction
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBased on data for silanols and phenoxyphenyl compounds.[6][7][8]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationBased on data for silanols and phenoxyphenyl compounds.[6][7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationBased on data for silanols and some organosilicon compounds.[6][7][8][9]
Acute Aquatic ToxicityCategory 3H402: Harmful to aquatic lifeA precautionary classification for a novel chemical.
Chronic Aquatic ToxicityCategory 3H412: Harmful to aquatic life with long lasting effectsA precautionary classification for a novel chemical.

GHS Pictograms (Predicted):

Caption: Predicted GHS Hazard Pictogram.

Primary Routes of Exposure:

  • Inhalation: Vapors or aerosols may cause respiratory tract irritation.[6][7][8][9]

  • Skin Contact: May cause skin irritation.[6][7][8]

  • Eye Contact: May cause serious eye irritation.[6][7][8]

  • Ingestion: May be harmful if swallowed.[6]

Section 3: First-Aid Measures

Immediate and appropriate first aid is crucial in case of accidental exposure.

Caption: First-Aid Decision Workflow.

Detailed First-Aid Procedures:

  • Inhalation: If inhaled, remove the person to fresh air.[5][6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: In case of skin contact, immediately wash with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5][10] Seek medical attention if irritation persists.

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[6][10] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][6][10]

  • Ingestion: If swallowed, rinse mouth with water.[5][6] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]

Section 4: Fire-Fighting Measures

While the flammability of this specific compound is unknown, it is prudent to treat it as potentially combustible, especially given the presence of organic moieties.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][11]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may scatter and spread the fire.[11]

  • Specific Hazards Arising from the Chemical: Upon combustion, toxic fumes may be emitted, including carbon oxides and silicon oxides.[5]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5]

Section 5: Accidental Release Measures

Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.

  • Personal Precautions: Evacuate unnecessary personnel from the area.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][5] Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

  • Methods for Cleaning Up: Absorb the spill with an inert material such as sand, vermiculite, or earth.[5][10] Collect the absorbed material in a suitable, closed container for disposal.[5][8] Ventilate the area and wash the spill site after material pickup is complete.[5]

Section 6: Handling and Storage

Proper handling and storage practices are critical for maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[1][12]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wear appropriate personal protective equipment (PPE).[1]

  • Avoid breathing vapors or mist.[7]

  • Wash hands thoroughly after handling.[5]

  • Keep away from heat, sparks, and open flames.[1][10]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

  • The recommended storage temperature is between +2°C and +8°C.[5]

Section 7: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are the primary means of minimizing exposure.

Engineering Controls:

  • Use in a well-ventilated area. Local exhaust ventilation is recommended.[1][5]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]

Personal Protective Equipment (PPE):

Caption: Essential Personal Protective Equipment.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene).[5]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[1]

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[8][11]

Section 8: Physical and Chemical Properties

Detailed physical and chemical properties for this specific compound are not available. The following are general predictions based on its structure:

  • Appearance: Likely a solid or a viscous liquid.

  • Odor: Odorless or a faint, characteristic odor.

  • Solubility: Expected to be soluble in organic solvents and insoluble in water.

Section 9: Stability and Reactivity

  • Reactivity: May react with strong oxidizing agents, acids, and bases.[5]

  • Chemical Stability: Stable under recommended storage conditions.[5]

  • Possibility of Hazardous Reactions: No hazardous polymerization is expected.

  • Conditions to Avoid: Heat, flames, sparks, and incompatible materials.[1][10]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[5]

  • Hazardous Decomposition Products: Carbon oxides and silicon oxides under fire conditions.[5]

Section 10: Toxicological Information

No specific toxicological data is available for {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol. The information below is based on the potential hazards of its structural components.

  • Acute Toxicity: May be harmful if swallowed.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[6][7][8]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[6][7][8]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No components of this product are listed as carcinogens by IARC, NTP, or OSHA.[7]

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[6][7][8]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Section 11: Ecological Information

No specific ecotoxicological data is available.

  • Toxicity: May be harmful to aquatic life with long-lasting effects.

  • Persistence and Degradability: Many organosilicon compounds are not readily biodegradable.[13]

  • Bioaccumulative Potential: Some siloxanes have the potential for bioaccumulation.[13]

  • Mobility in Soil: No data available.

Section 12: Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.[1] It is recommended to dispose of this material as hazardous waste.[10]

Section 13: Transport Information

This material is not classified as dangerous goods for transport. However, it is advisable to consult local regulations before shipping.

Section 14: Regulatory Information

This compound is intended for research and development use only. It may be subject to TSCA R&D Exemption in the United States.[7]

Section 15: Other Information

The information provided in this technical guide is based on the best available knowledge at the time of writing. It is the responsibility of the user to conduct a thorough risk assessment before using this chemical.

References

  • Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier. (2023, November 14).
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  • Dichlorodimethylsilane | C2H6Cl2Si | CID 6398 - PubChem.
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 06).
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Exploratory

Solubility profile of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol in polar and non-polar solvents

An In-depth Technical Guide to the Solubility Profile of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and interpret the solubility profile of the organosilicon compound, {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol. The methodologies and theoretical discussions are designed to be broadly applicable to other novel silanol compounds.

Introduction: The Significance of Solubility Profiling for Novel Silanols

{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol is an organosilicon compound characterized by a polar silanol (Si-OH) group and significant non-polar structural elements, including phenyl and phenoxyphenyl groups. Such compounds are of interest in materials science and medicinal chemistry due to their unique chemical properties imparted by the silicon atom.[1][2] The solubility of this molecule in various solvents is a critical parameter that influences its reactivity, formulation, and potential applications.[3] A thorough understanding of its solubility profile is therefore essential for any meaningful research and development.

This document will provide a robust theoretical and practical guide to determining the solubility of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol across a spectrum of polar and non-polar solvents.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[5][6] The solubility of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol is governed by a balance of intermolecular forces.[7][8][9][10]

Key Intermolecular Interactions:

  • London Dispersion Forces: These are weak, temporary forces that exist between all molecules and are particularly significant in the non-polar regions of the molecule, such as the phenyl and phenoxyphenyl groups.[7]

  • Dipole-Dipole Interactions: The polar Si-O bond in the silanol group creates a permanent dipole, leading to attractive forces between molecules.[9][11]

  • Hydrogen Bonding: The hydroxyl group (-OH) on the silicon atom is capable of acting as a hydrogen bond donor and acceptor, which will strongly influence its interaction with protic solvents like water and alcohols.[12][13][14] Silanols are known to be more acidic than their carbon-based alcohol counterparts, which can influence their hydrogen bonding capabilities.[13]

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[15][16][17][18] This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be assigned a set of these three parameters. A solute is predicted to be soluble in a solvent if their HSP values are similar.[16] While experimentally determined HSP for {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol are not available, understanding this framework aids in rational solvent selection for experimental studies.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4][19] This technique involves allowing a compound to reach equilibrium in a solvent over a set period, followed by quantification of the dissolved solute.

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep_solid Add excess solid to solvent equilibrate Equilibrate at constant temperature (e.g., 24-72h with agitation) prep_solid->equilibrate Incubation centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge Clarification filter Filter supernatant centrifuge->filter hplc Analyze filtrate by HPLC filter->hplc Concentration Determination quantify Quantify against calibration curve hplc->quantify

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[4]

Detailed Protocol

1. Solvent Selection:

  • Choose a range of solvents with varying polarities.[5][20]

  • Non-Polar: Hexane, Toluene

  • Polar Aprotic: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Methanol, Ethanol, Isopropanol, Water

2. Preparation of Saturated Solutions: a. Add an excess amount of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol to a known volume (e.g., 2 mL) of each selected solvent in a sealed glass vial. "Excess" means that undissolved solid should be clearly visible. b. Tightly cap the vials to prevent solvent evaporation.

3. Equilibration: a. Place the vials in a constant temperature shaker bath (e.g., 25°C). b. Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[4] The time to reach equilibrium may need to be determined empirically.

4. Phase Separation: a. After equilibration, remove the vials and allow the undissolved solid to settle. b. Centrifuge the vials to pellet the remaining solid.[4] c. Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm chemically inert filter (e.g., PTFE) into a clean vial for analysis. This step is crucial to remove any remaining solid particles.[4]

5. Quantification: a. Prepare a series of dilutions of the filtered saturated solution. b. Analyze the diluted solutions using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[3][4]

Analytical Methodology: Quantification by HPLC

HPLC is a precise and widely used technique for quantifying the concentration of a solute in a solution.[4][19]

HPLC Method Development (A Representative Approach)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point for organosilicon compounds.

  • Detection: UV spectrophotometer at a wavelength where the compound has maximum absorbance (to be determined by UV scan).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Calibration Curve Generation
  • Prepare a stock solution of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol of known concentration in a suitable solvent (e.g., acetonitrile).

  • Create a series of standard solutions by serial dilution of the stock solution.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Plot a graph of peak area versus concentration. A linear regression of this data will yield the calibration curve.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Solubility Data for {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol at 25°C
SolventSolvent TypePolarity IndexSolubility (mg/mL)Molar Solubility (mol/L)
HexaneNon-Polar0.1Hypothetical ValueCalculated Value
TolueneNon-Polar2.4Hypothetical ValueCalculated Value
Ethyl AcetatePolar Aprotic4.4Hypothetical ValueCalculated Value
AcetonePolar Aprotic5.1Hypothetical ValueCalculated Value
AcetonitrilePolar Aprotic5.8Hypothetical ValueCalculated Value
TetrahydrofuranPolar Aprotic4.0Hypothetical ValueCalculated Value
IsopropanolPolar Protic3.9Hypothetical ValueCalculated Value
EthanolPolar Protic4.3Hypothetical ValueCalculated Value
MethanolPolar Protic5.1Hypothetical ValueCalculated Value
WaterPolar Protic10.2Hypothetical ValueCalculated Value

Note: The values in this table are for illustrative purposes only and must be determined experimentally.

Interpreting the Results
  • High Solubility in Non-Polar Solvents: Good solubility in solvents like hexane and toluene would indicate that the large non-polar regions of the molecule (phenyl and phenoxyphenyl groups) dominate its solubility behavior in these environments.

  • Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate can engage in dipole-dipole interactions. The degree of solubility in these solvents will depend on the balance between the polar and non-polar characteristics of the solute.

  • Solubility in Polar Protic Solvents: The presence of the silanol group suggests the potential for good solubility in protic solvents like alcohols through hydrogen bonding.[12] However, the large hydrophobic backbone may limit this solubility.

  • Aqueous Solubility: Due to the significant non-polar character, the solubility in water is expected to be low.

Visualizing Molecular Interactions

The solubility of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol is a result of the interplay between various intermolecular forces.

G cluster_solute {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol cluster_solvent Solvent solute_np Non-polar Regions (Phenyl, Phenoxyphenyl) solvent_np Non-polar Solvent (e.g., Hexane) solute_np->solvent_np London Dispersion Forces solvent_pp Polar Protic Solvent (e.g., Ethanol) solute_np->solvent_pp Mismatched Interactions (Leads to low solubility) solute_p Polar Region (Si-OH Group) solute_p->solvent_pp Hydrogen Bonding & Dipole-Dipole Interactions

Caption: Dominant intermolecular forces influencing solubility.

Conclusion

This guide has outlined a comprehensive approach to determining and understanding the solubility profile of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol. By combining a sound theoretical framework with a robust experimental methodology, researchers can generate the critical data needed to advance their work with this and other novel organosilicon compounds. The resulting solubility profile will be invaluable for guiding formulation development, reaction condition optimization, and predicting the environmental fate of such molecules.

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

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  • Vanommeslaeghe, K., et al. (2014). Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. Retrieved from [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). Quantitative Measures of Solvent Polarity. ACS Publications. Retrieved from [Link]

  • Agfa Corporate. (2022, August 30). Hansen Solubility Parameters (HSP). AgfaLabs. Retrieved from [Link]

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  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Silicon in Organosilicon Compounds. Retrieved from [Link]

  • Tenny, K., & Hoffman, M. R. (2022, September 12). Biochemistry, Dissolution and Solubility. NCBI Bookshelf. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Unknown. (n.d.). Solubility. Retrieved from [Link]

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  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Abe, T. (2006, June 05). Improvements of the Empirical π* Solvent Polarity Scale. Oxford Academic. Retrieved from [Link]

  • Fiveable. (2025, August 15). Silanols Definition. Retrieved from [Link]

  • Eisenthal, K. B. (n.d.). Generalized Interface Polarity Scale Based on Second Harmonic Spectroscopy. Columbia University. Retrieved from [Link]

  • Unknown. (n.d.). Analytical Chemistry Of Silicones. Retrieved from [Link]

  • Pavan, C., et al. (2020). Chemical functionalities on silica surface. ResearchGate. Retrieved from [Link]

  • CES-Silicones Europe. (n.d.). NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS. Retrieved from [Link]

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  • Khan Academy. (n.d.). Intramolecular and intermolecular forces. Retrieved from [Link]

  • NextSDS. (2026). {2-[(4-methoxyphenyl)dimethylsilyl]phenyl}methanol — Chemical Substance Information. Retrieved from [Link]

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Foundational

An In-depth Technical Guide on the Toxicity Profile and Safe Handling of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol

Introduction and Compound Overview {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol is a complex organosilicon compound. Its structure, featuring a silyl group attached to a biphenyl methanol backbone, suggests its pot...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Compound Overview

{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol is a complex organosilicon compound. Its structure, featuring a silyl group attached to a biphenyl methanol backbone, suggests its potential use in organic synthesis, materials science, or as a building block in drug discovery. The absence of specific toxicity data necessitates a cautious approach to its handling, storage, and disposal.

Chemical Identity:

Identifier Value
Chemical Name {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol
CAS Number 1244855-74-0[1]
Molecular Formula C21H22O2Si

| SMILES Code | OCC1=CC=CC=C1(C)C2=CC=C(OC3=CC=CC=C3)C=C2[1] |

Extrapolated Toxicological Profile

Due to the lack of direct toxicological studies on {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol, this profile is inferred from data on analogous compounds, including other substituted silylphenyl methanols and the parent phenylmethanol (benzyl alcohol).

2.1. Acute Toxicity

Structurally related silyl-substituted phenyl methanols, such as (2-{dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol and {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol, are classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Therefore, it is prudent to assume that {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol may exhibit similar acute toxicity.

2.2. Skin and Eye Irritation

Phenylmethanol (benzyl alcohol) can cause serious eye irritation.[3] While it is not typically classified as a skin irritant, prolonged or repeated contact may defat the skin, leading to dermatitis. Given the presence of the phenylmethanol moiety in the target compound, the potential for eye irritation should be considered a primary hazard.

2.3. Sensitization

Some individuals may develop an allergic skin reaction to phenylmethanol.[3] The potential for {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol to act as a skin sensitizer cannot be ruled out.

2.4. Chronic Toxicity and Other Endpoints

There is no available information on the chronic toxicity, mutagenicity, carcinogenicity, or reproductive toxicity of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol or its close analogs. In the absence of such data, it should be handled as a compound with unknown long-term health effects.

Summary of Potential Hazards (Extrapolated):

Hazard Endpoint Potential Hazard Basis for Extrapolation
Acute Oral Toxicity Harmful if swallowed Data on related silylphenyl methanols[2]
Acute Dermal Toxicity Harmful in contact with skin Data on related silylphenyl methanols[2]
Acute Inhalation Toxicity Harmful if inhaled Data on related silylphenyl methanols[2]
Eye Irritation May cause serious eye irritation Data on phenylmethanol[3]
Skin Irritation Possible mild irritant with prolonged contact General properties of organic solvents

| Sensitization | Possible skin sensitizer | Data on phenylmethanol[3] |

Safe Handling and Personal Protective Equipment (PPE)

A conservative approach to handling is warranted. The following guidelines are based on the "Hierarchy of Controls," a system for minimizing exposure to hazards.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol cluster_details Implementation Elimination Elimination/Substitution (Not feasible for research) Engineering Engineering Controls Administrative Administrative Controls Engineering->Administrative Primary barrier Eng_Details • Certified Chemical Fume Hood • Local Exhaust Ventilation Engineering->Eng_Details PPE Personal Protective Equipment (PPE) Administrative->PPE Secondary barrier Admin_Details • Standard Operating Procedures (SOPs) • Designated Work Areas • Training on Unknown Hazards Administrative->Admin_Details PPE_Details • Safety Goggles/Face Shield • Nitrile or Neoprene Gloves • Lab Coat PPE->PPE_Details

Caption: Hierarchy of controls for minimizing exposure.

3.1. Engineering Controls

  • Ventilation: Always handle {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol inside a certified chemical fume hood to minimize inhalation exposure.[4]

  • Eye Wash and Safety Shower: Ensure that a properly functioning eye wash station and safety shower are readily accessible in the immediate work area.[5]

3.2. Administrative Controls

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for the handling of this compound. The SOP should include procedures for weighing, transferring, and reacting the material, as well as for waste disposal and emergency response.

  • Designated Area: Whenever possible, designate a specific area within the laboratory for the handling of this compound to prevent cross-contamination.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5] Do not eat, drink, or smoke in areas where this chemical is handled or stored.

3.3. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 or equivalent standards at all times.[4] A face shield should be worn in situations where there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[4] Change gloves immediately if they become contaminated.

    • Lab Coat: A full-length laboratory coat should be worn and buttoned to provide maximum coverage.[4]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[5] All respirator use must be in accordance with a comprehensive respiratory protection program.

Emergency Procedures

Emergency_Response_Workflow cluster_exposure_type Type of Exposure cluster_actions Immediate Actions Start Exposure Incident Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Action_Skin Remove contaminated clothing. Wash area with soap and water for 15 min. Skin_Contact->Action_Skin Action_Eye Flush eyes with water for 15 min. Remove contact lenses if possible. Eye_Contact->Action_Eye Action_Inhalation Move to fresh air. Inhalation->Action_Inhalation Action_Ingestion Do NOT induce vomiting. Rinse mouth with water. Ingestion->Action_Ingestion Seek_Medical Seek Immediate Medical Attention Action_Skin->Seek_Medical Action_Eye->Seek_Medical Action_Inhalation->Seek_Medical Action_Ingestion->Seek_Medical

Caption: Emergency response workflow for exposures.

4.1. First-Aid Measures

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6]

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

4.2. Spill and Leak Procedures

  • Small Spills: For a small spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth. Place the contaminated material into a sealed, labeled container for proper disposal.[4]

  • Large Spills: In the event of a large spill, evacuate the laboratory and notify your institution's emergency response team. Prevent the spill from entering drains or waterways.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in the general trash.

Conclusion

The handling of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol requires a high degree of caution due to the absence of specific toxicological data. By treating this compound as potentially hazardous and implementing the engineering controls, administrative procedures, and personal protective equipment outlined in this guide, researchers can significantly minimize the risk of exposure. It is imperative that all work with this compound is preceded by a thorough risk assessment and is conducted in strict adherence to institutional safety protocols.

References

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  • BLDpharm. 1244855-74-0|(2-(Dimethyl(4-phenoxyphenyl)silyl)phenyl)methanol.
  • Sigma-Aldrich. (2-{dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol.
  • BLDpharm. 944064-51-1|{2-[(4-Methoxyphenyl)dimethylsilyl]phenyl}methanol.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • PubChem. {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol.
  • UCLA EH&S. Methanol - Standard Operating Procedure. 2012.
  • EPA. {2-[(3,4-Dimethoxyphenyl)(dimethyl)silyl]phenyl}methanol.
  • Methanex. Methanol SAFETY DATA SHEET. 2020.
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  • TCI Chemicals. SAFETY DATA SHEET.
  • Carl ROTH. Safety Data Sheet: Phenylmethanol.
  • NCBI Bookshelf. Methanol Toxicity - StatPearls. 2025.
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Exploratory

Commercial suppliers and CAS registry number for {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol

An In-Depth Technical Guide to {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of {2-[Dimethyl(4-p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol, a specialized organosilane of interest in advanced organic synthesis and materials science. This document details the compound's chemical identity, including its CAS Registry Number, molecular formula, and key physicochemical properties. Commercial sourcing for this research chemical is provided, along with a discussion of potential synthetic routes and applications based on the reactivity of its constituent functional groups. The guide is intended to serve as a foundational resource for researchers considering the use of this compound in their work, offering insights into its handling, synthesis, and potential utility in various research and development contexts.

Introduction: Unveiling a Niche Organosilane

{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol, a molecule featuring a silyl ether and a benzylic alcohol, represents a unique building block for organic chemists. The presence of the silicon atom, with its distinct electronic and steric properties, offers novel opportunities for molecular design and reaction engineering. The phenoxyphenyl substituent introduces potential for further functionalization and imparts specific solubility and electronic characteristics. The primary alcohol group serves as a versatile handle for a wide array of chemical transformations, making this compound a potentially valuable intermediate in multi-step syntheses. This guide aims to consolidate the available technical information on this compound and to provide a forward-looking perspective on its potential applications.

Chemical Identity and Commercial Availability

A precise understanding of a compound's identity is paramount for reproducible scientific research. The following section details the key identifiers and properties of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol and lists a known commercial supplier.

CAS Registry Number and Molecular Structure

The Chemical s Service (CAS) has assigned the following registry number to this compound:

  • CAS Registry Number: 1244855-74-0[1]

The molecular structure, depicted below, reveals a central silicon atom bonded to two methyl groups, a phenylmethanol group, and a 4-phenoxyphenyl group.

(Image of the chemical structure of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol would be placed here)

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This information is critical for designing reaction conditions and for understanding the compound's behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₂₁H₂₂O₂Si[1]
Molecular Weight 334.48 g/mol [1]
MDL Number MFCD16251593[1]
Commercial Suppliers

For researchers seeking to procure this compound, the following supplier has been identified:

SupplierProduct NameCAS Number
BLDpharm (2-(Dimethyl(4-phenoxyphenyl)silyl)phenyl)methanol1244855-74-0[1]

Researchers are advised to contact the supplier directly to obtain a Certificate of Analysis and a Safety Data Sheet prior to purchase and use.

Synthesis and Handling

While specific literature detailing the synthesis of CAS 1244855-74-0 is not prevalent, a plausible synthetic strategy can be inferred from established organosilane chemistry.

Postulated Synthetic Pathway

A logical approach to the synthesis of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol would likely involve a Grignard reaction or a related organometallic addition to a suitable silyl-substituted benzaldehyde precursor.

G cluster_0 Step 1: Synthesis of Silyl-Substituted Benzaldehyde cluster_1 Step 2: Reduction to the Alcohol 2_bromobenzaldehyde 2-Bromobenzaldehyde intermediate_1 2-Lithiobenzaldehyde (in situ) 2_bromobenzaldehyde->intermediate_1 Lithiation nBuLi n-Butyllithium silyl_benzaldehyde {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}carbaldehyde intermediate_1->silyl_benzaldehyde Silylation silyl_chloride Chloro(dimethyl)(4-phenoxyphenyl)silane target_molecule {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol silyl_benzaldehyde->target_molecule Reduction reducing_agent Reducing Agent (e.g., NaBH₄)

Caption: Postulated two-step synthesis of the target compound.

Experimental Protocol (Hypothetical):

  • Synthesis of the Aldehyde Precursor:

    • To a solution of 2-bromobenzaldehyde in anhydrous THF at -78 °C, a solution of n-butyllithium in hexanes is added dropwise.

    • The resulting aryllithium species is then quenched with a solution of chloro(dimethyl)(4-phenoxyphenyl)silane in THF.

    • The reaction is warmed to room temperature and worked up using standard aqueous extraction procedures.

    • The crude product is purified by column chromatography to yield the silyl-substituted benzaldehyde.

  • Reduction to the Final Product:

    • The purified aldehyde is dissolved in a suitable solvent such as methanol or ethanol.

    • A reducing agent, for instance, sodium borohydride, is added portion-wise at 0 °C.

    • The reaction is stirred until complete, as monitored by thin-layer chromatography.

    • The reaction is quenched, and the product is extracted and purified to yield {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for CAS 1244855-74-0 was not publicly available at the time of this writing. However, based on the functional groups present, the following general precautions should be observed:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

It is imperative to obtain and review the supplier-provided SDS before handling this compound.

Potential Applications in Research and Development

The unique structural features of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol suggest its potential utility in several areas of chemical research.

Intermediate in Organic Synthesis

The primary alcohol functionality is a versatile starting point for a multitude of chemical transformations.

G cluster_0 Potential Transformations start {2-[Dimethyl(4-phenoxyphenyl) silyl]phenyl}methanol oxidation Oxidation start->oxidation esterification Esterification start->esterification etherification Etherification start->etherification halogenation Halogenation start->halogenation aldehyde_ketone Aldehyde/Ketone oxidation->aldehyde_ketone ester Ester esterification->ester ether Ether etherification->ether halide Benzyl Halide halogenation->halide

Sources

Protocols & Analytical Methods

Method

Synthesis of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol: A Detailed Application Note and Protocol

Introduction In the landscape of modern medicinal chemistry and materials science, organosilicon compounds, particularly arylsilanes, have garnered significant attention due to their unique electronic properties, metabol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, organosilicon compounds, particularly arylsilanes, have garnered significant attention due to their unique electronic properties, metabolic stability, and utility as versatile synthetic intermediates. The target molecule, {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol, represents a key scaffold that can be further elaborated to access a diverse range of functionalized molecules. This application note provides a comprehensive, step-by-step protocol for the synthesis of this valuable compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol is structured to not only provide a clear procedural guide but also to offer insights into the rationale behind the chosen synthetic strategy and experimental conditions.

Synthetic Strategy Overview

The synthesis of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol is approached through a three-step sequence, as outlined below. This strategy hinges on the protection of a reactive functional group, followed by the key carbon-silicon bond-forming reaction, and concluding with deprotection to unveil the target molecule.

Synthesis_Workflow A 2-Bromobenzyl alcohol B 1-Bromo-2-((methoxymethoxy)methyl)benzene A->B  Step 1: Protection (MOM-Cl, DIPEA)   C {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methoxymethane B->C  Step 2: Grignard Reaction & Silylation   D {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol C->D  Step 3: Deprotection (Acidic Hydrolysis)   E Dimethyl(4-phenoxyphenyl)silyl chloride E->C

Figure 1: Overall synthetic workflow for {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol.

The key transformations in this synthesis are:

  • Protection of the hydroxyl group of 2-bromobenzyl alcohol as a methoxymethyl (MOM) ether. This is crucial to prevent the acidic proton of the alcohol from interfering with the subsequent Grignard reaction.[1]

  • Formation of a Grignard reagent from the MOM-protected 2-bromobenzyl bromide, followed by a nucleophilic substitution on a custom-synthesized silyl chloride to form the pivotal C-Si bond.

  • Deprotection of the MOM ether under acidic conditions to yield the final product, {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol.

Experimental Protocols

Materials and Instrumentation:

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are critical for the Grignard reaction and should be obtained from a solvent purification system or freshly distilled. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (60-120 mesh).[2][3] Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer.

Step 1: Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene

This initial step protects the hydroxyl group of 2-bromobenzyl alcohol to prevent its reaction in the subsequent Grignard formation. The methoxymethyl (MOM) group is chosen for its stability under basic conditions and its facile removal under acidic conditions.[4]

Procedure:

  • To a solution of 2-bromobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) in a round-bottom flask under an inert atmosphere (argon or nitrogen), add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add chloromethyl methyl ether (MOM-Cl, 1.8 eq) dropwise to the stirred solution. Caution: MOM-Cl is a carcinogen and should be handled with appropriate safety precautions in a fume hood. [5]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-bromo-2-((methoxymethoxy)methyl)benzene as a colorless oil.

Reagent/MaterialMolecular Weight ( g/mol )Molar Eq.Quantity
2-Bromobenzyl alcohol187.031.0(e.g., 5.0 g, 26.7 mmol)
DIPEA129.242.5(e.g., 11.6 mL, 66.8 mmol)
MOM-Cl80.511.8(e.g., 3.6 mL, 48.1 mmol)
Dichloromethane--(e.g., 55 mL)

Table 1: Reagents for the synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.

Step 2: Synthesis of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methoxymethane

This is the core step where the arylsilane is constructed. It involves the formation of a Grignard reagent from the protected bromobenzene derivative, which then acts as a nucleophile to attack a suitable silyl chloride.

Sub-step 2a: Synthesis of Dimethyl(4-phenoxyphenyl)silyl chloride

This crucial reagent is synthesized via a Grignard reaction. The procedure is adapted from a similar synthesis of chloro(4-methoxyphenyl)dimethylsilane.[6]

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 4-bromophenoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.8 M) dropwise via the dropping funnel to initiate the Grignard reaction. Gentle heating may be required.

  • Once the reaction has started, add the remaining solution of 4-bromophenoxybenzene at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • In a separate flame-dried flask, prepare a solution of dichlorodimethylsilane (1.5 eq) in anhydrous THF (1.0 M).

  • Cool the dichlorodimethylsilane solution to 0 °C and add the freshly prepared Grignard reagent dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain dimethyl(4-phenoxyphenyl)silyl chloride.

Sub-step 2b: Grignard Coupling

Procedure:

  • Prepare the Grignard reagent of 1-bromo-2-((methoxymethoxy)methyl)benzene (1.0 eq) in anhydrous THF following the procedure described in Sub-step 2a (points 1-5).

  • In a separate flask, dissolve dimethyl(4-phenoxyphenyl)silyl chloride (1.2 eq) in anhydrous THF (1.0 M).

  • Cool the silyl chloride solution to 0 °C and add the freshly prepared Grignard reagent dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methoxymethane.

Reagent/MaterialMolecular Weight ( g/mol )Molar Eq.
1-Bromo-2-((methoxymethoxy)methyl)benzene231.091.0
Magnesium Turnings24.311.1
Dimethyl(4-phenoxyphenyl)silyl chloride262.791.2
Anhydrous THF--

Table 2: Key reagents for the Grignard coupling reaction.

Step 3: Synthesis of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol (Deprotection)

The final step involves the removal of the MOM protecting group to reveal the desired alcohol functionality. This is achieved through acid-catalyzed hydrolysis.[7]

Procedure:

  • Dissolve {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methoxymethane (1.0 eq) in a mixture of methanol and tetrahydrofuran (1:1, v/v, 0.2 M).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-5 drops).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol as a solid or viscous oil.

Summary of Quantitative Data

StepStarting MaterialProductExpected Yield (%)Key Reagents
12-Bromobenzyl alcohol1-Bromo-2-((methoxymethoxy)methyl)benzene85-95MOM-Cl, DIPEA
2a4-BromophenoxybenzeneDimethyl(4-phenoxyphenyl)silyl chloride60-75Mg, Dichlorodimethylsilane
2b1-Bromo-2-((methoxymethoxy)methyl)benzene{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methoxymethane50-70Mg, Dimethyl(4-phenoxyphenyl)silyl chloride
3{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methoxymethane{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol80-90HCl

Table 3: Summary of reaction steps, yields, and key reagents.

Conclusion

This application note provides a robust and detailed protocol for the multi-step synthesis of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol. By carefully following the outlined procedures for protection, Grignard-mediated silylation, and deprotection, researchers can reliably access this valuable arylsilane intermediate. The provided rationale for each step aims to empower scientists to adapt and troubleshoot the synthesis as needed for their specific research applications.

References

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism – Total Synthesis. (n.d.).
  • Organic Syntheses Procedure. (n.d.). alcohol.
  • MOM Ethers. (n.d.).
  • An In-depth Technical Guide to the Preparation of MOM-protected 2-Bromobenzyl Alcohol. (n.d.).
  • GRIGNARD REAGENTS AND SILANES. (n.d.).
  • Dimethyl(1-oxopropyl)phenylsilane. (2007). Organic Syntheses, 84, 22.
  • Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. (n.d.).
  • Process for the preparation of dimethyldichlorosilane. (n.d.).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302.
  • Protecting Groups In Grignard Reactions. (2015, December 16).
  • Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (2014, August 20).
  • Chloro(4‐methoxyphenyl)dimethylsilane. (2026, January 10).
  • Purifying ionic compounds by flash column chromatography. (2023, February 10).
  • Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers. (n.d.).
  • A Comparative Guide to MOM and SEM Protecting Groups for Benzyl Alcohols. (n.d.).
  • Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. (n.d.).
  • (chloromethyl)dimethylphenylsilane. (n.d.).
  • Direct synthesis and applications of solid silylzinc reagents. (2021, November 30). Chemical Science, 13(2), 435-442.
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20).
  • reaction of aldehydes and ketones with grignard reagents. (n.d.).
  • Isolation of Plant Pigments by Column Chromatography (Procedure). (n.d.).
  • Column Chromatography Theory. (n.d.).

Sources

Application

Application Notes and Protocols: {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol as a Versatile Precursor in Organosilicon Synthesis

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol as a precursor i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol as a precursor in organosilicon synthesis. While specific literature on this exact molecule is not extensively available, this guide extrapolates from established principles of organosilicon chemistry to present its potential synthesis, characterization, and application in key synthetic transformations. The protocols provided are based on well-documented reactions for analogous arylsilane compounds and are designed to be a robust starting point for experimental work.

Introduction: The Strategic Value of Arylsilanes in Synthesis

Organosilicon compounds have emerged as indispensable tools in modern organic synthesis, offering unique reactivity and stability.[1][2] The silicon-carbon bond's distinct polarity and length, compared to a carbon-carbon bond, impart specific chemical properties that can be harnessed for a variety of transformations.[1][2] Arylsilanes, in particular, are highly versatile intermediates.[3] They can participate in a range of reactions, including oxidation to phenols and cross-coupling reactions, making them valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[3][4][5]

The subject of this guide, {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol, incorporates several key structural features: a reactive benzylic alcohol, a dimethylsilyl group for tailored reactivity, and a phenoxyphenyl moiety that can influence the electronic properties and solubility of the molecule and its derivatives. This combination makes it a promising precursor for the synthesis of a variety of functionalized organosilicon compounds.

Proposed Synthesis of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol

A plausible and efficient synthesis of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol can be envisioned through a multi-step sequence starting from readily available starting materials. The following protocol is a proposed route based on established methodologies in organosilicon chemistry.[6]

Synthetic Workflow

Synthetic_Workflow A 2-Bromobenzaldehyde B Protection of Aldehyde A->B e.g., ethylene glycol, p-TsOH C Lithiation B->C n-BuLi or t-BuLi D Silylation with (4-phenoxyphenyl)dimethylsilyl chloride C->D E Deprotection D->E Acidic workup F {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol E->F

Caption: Proposed synthetic workflow for {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol.

Detailed Experimental Protocol

Step 1: Protection of 2-Bromobenzaldehyde

  • To a solution of 2-bromobenzaldehyde (1.0 eq) in toluene (0.5 M), add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the protected aldehyde, 2-(2-bromophenyl)-1,3-dioxolane.

Step 2: Lithiation and Silylation

  • Caution: This step should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Dissolve the protected aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.5 M) in a flame-dried flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • After stirring for 1 hour at -78 °C, add a solution of (4-phenoxyphenyl)dimethylsilyl chloride (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Deprotection and Isolation

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 1 M hydrochloric acid to facilitate deprotection.

  • Monitor the deprotection by Thin Layer Chromatography (TLC).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol.

Application in Synthetic Transformations

The structure of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol offers two primary points of reactivity: the benzylic alcohol and the arylsilane moiety.

Oxidation of the Benzylic Alcohol

The primary alcohol can be selectively oxidized to the corresponding aldehyde, a valuable synthetic intermediate. Several mild oxidation methods can be employed.[7]

Oxidation MethodReagent/CatalystSolventTypical Yield (%)Notes
PCC Oxidation Pyridinium chlorochromateDichloromethane (DCM)~85-95Chromium-based, requires careful handling.
Swern Oxidation Oxalyl chloride, DMSO, Et₃NDichloromethane (DCM)>90Mild, metal-free, but can have an unpleasant odor.[7]
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneDichloromethane (DCM)90-98Mild conditions, high chemoselectivity.[7]

Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Dissolve {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

  • Add Dess-Martin Periodinane (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography.

Transformations via the Arylsilane Moiety

The arylsilane group is a versatile handle for further functionalization, most notably through oxidation to a phenol (Fleming-Tamao oxidation) or in cross-coupling reactions.

3.2.1. Oxidation to Phenol

The oxidation of arylsilanes to phenols is a synthetically useful transformation.[3] The mechanism is thought to involve the formation of a pentavalent peroxide ate complex, followed by aryl migration.[8]

Oxidation_Mechanism A Arylsilane C Pentacoordinate Silicate A->C B Activation (e.g., F⁻, H₂O₂) B->C D Aryl Migration C->D Rate-limiting step E Phenoxide D->E F Phenol E->F Workup

Caption: Simplified mechanism for the oxidation of an arylsilane to a phenol.

Protocol: Fleming-Tamao Oxidation

  • To a solution of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol (1.0 eq) in a mixture of THF and methanol (1:1), add potassium fluoride (2.0 eq) and potassium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C and add 30% hydrogen peroxide (10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting phenol by column chromatography.

3.2.2. Hiyama Cross-Coupling Reaction

Arylsilanes can act as nucleophilic partners in palladium-catalyzed cross-coupling reactions, known as the Hiyama coupling.[9] This reaction requires activation of the silane, often with a fluoride source like TBAF.

Protocol: Hiyama Cross-Coupling with an Aryl Halide

  • In a flame-dried Schlenk tube under an inert atmosphere, combine the {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol derivative (e.g., the aldehyde from section 3.1) (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a fluoride activator like TBAF (1.5 eq).

  • Add anhydrous THF as the solvent.

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the cross-coupled product by column chromatography.

Conclusion

{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol is a promising and versatile precursor in organosilicon synthesis. Its synthesis can be achieved through a straightforward, multi-step sequence. The presence of both a reactive benzylic alcohol and a functionalizable arylsilane moiety allows for a diverse range of subsequent transformations. The protocols outlined in this guide, based on established organosilicon chemistry, provide a solid foundation for researchers to explore the synthetic utility of this and related compounds in the development of novel molecules for various applications.

References

  • Mechanistic Study of Arylsilane Oxidation through 19F NMR Spectroscopy.
  • Mechanistic Study of Arylsilane Oxidation through 19F NMR Spectroscopy. American Chemical Society.
  • Tentative mechanism for amination of arylsilanes.
  • Arylsilanes: Application to Gold-Catalyzed Oxyaryl
  • Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles.
  • Application Notes and Protocols for Green Chemistry Approaches in Organic Synthesis: Focus on Vinylstannanes and Vinylsilanes. Benchchem.
  • (37 mL) is prepared an addition funnel. (Figure 1, left) The stirred, homogeneous solution. Organic Syntheses Procedure.
  • Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applic
  • Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. MDPI.
  • Vinylsilane synthesis. Organic Chemistry Portal.
  • Alkylsilane synthesis. Organic Chemistry Portal.
  • {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol. PubChem.
  • Organosilicon Chemistry in Organic Synthesis: Methods and Applications.
  • Organosilicon molecules with medicinal applic
  • 1 Introduction of Organosilicon M
  • Organosilicon Compounds. Lucknow University.
  • (2,4-Bis(decyloxy)phenyl)methanol: A Versatile Building Block in Organic Synthesis. Benchchem.
  • Application Notes and Protocols: Synthesis of (2,4-Bis(decyloxy)phenyl)methanol. Benchchem.
  • Dimethyl(1-oxopropyl)phenylsilane. Organic Syntheses Procedure.
  • {2-[(4-methoxyphenyl)
  • (2-(Dimethyl(4-phenoxyphenyl)silyl)phenyl)methanol. BLDpharm.
  • (PDF) Synthesis of 2, 2-dimethyl-4-phenyl-[3][10]-dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. ResearchGate.

  • Application Notes and Protocols for the Oxidation of (2,4-Bis(decyloxy)phenyl)methanol to 2,4-Bis. Benchchem.
  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal.

Sources

Method

{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol applications in advanced materials science

Application Note: {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol in Advanced Materials and Chemical Biology Introduction & Structural Rationale The compound {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol (CAS 124...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol in Advanced Materials and Chemical Biology

Introduction & Structural Rationale

The compound {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol (CAS 1244855-74-0) is a highly specialized, bifunctional organosilicon building block[1]. Its molecular architecture is defined by three distinct functional domains, each engineered for specific advanced applications:

  • The Benzyl Alcohol Moiety : Provides a reactive primary hydroxyl group, serving as an anchor point for solid-phase resins or a site for polymerization/functionalization.

  • The Dimethylsilyl Tether : Acts as a rigid, thermally stable spacer in polymeric networks, or as an orthogonally cleavable linker in organic synthesis[2][3].

  • The 4-Phenoxyphenyl Group : A bulky, highly polarizable aromatic system. In materials science, it imparts a high refractive index (RI) and thermal stability[4][5]. In chemical biology, diphenyl ethers are privileged pharmacophores found in numerous bioactive compounds, including organosilicon agents like Silafluofen[6].

Quantitative Data & Physicochemical Profile

To facilitate experimental design, the critical quantitative parameters of this compound and its derivatives are summarized below:

ParameterValue / CharacteristicFunctional Implication
Molecular Formula C₂₁H₂₂O₂Si[1]Defines stoichiometric calculations for resin loading.
Molecular Weight 334.49 g/mol [1]Standardizes molar equivalents in cross-linking reactions.
Refractive Index (Polymerized) > 1.58[4][5]Minimizes total internal reflection in LED encapsulants.
Thermal Stability (Resin) > 180 °C (No yellowing)[5]Ensures long-term optical clarity in optoelectronic devices.
SPOS Cleavage Condition 50% TFA in DCM[2]Enables rapid, traceless protodesilylation of the aryl payload.

Application I: Optoelectronics (High-RI LED Encapsulants)

Causality & Mechanism: In the manufacturing of high-brightness light-emitting diodes (LEDs), standard polydimethylsiloxane (PDMS) encapsulants suffer from a low refractive index (n ≈ 1.4), causing internal light reflection and reduced extraction efficiency. By integrating the highly polarizable 4-phenoxyphenyl group into the siloxane backbone, the refractive index is pushed above 1.58[4][5]. The bulky nature of the diphenyl ether moiety also disrupts crystalline packing, maintaining a low pre-cure viscosity while ensuring exceptional thermal stability (>180 °C) without yellowing[5][7].

OptoWorkflow N1 Precursor: {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol N2 Alkoxylation (Conversion to Silane Monomer) N1->N2 Step 1 N3 Sol-Gel Polycondensation (0.1 M HCl Catalysis) N2->N3 Step 2 N4 High-RI Polysiloxane Resin (n > 1.58) N3->N4 Step 3 N5 LED Encapsulation & Thermal Curing (150°C) N4->N5 Step 4

Workflow for synthesizing high-RI LED encapsulants from the organosilicon precursor.

Protocol 1: Sol-Gel Synthesis of High-RI Siloxane Resins

This protocol details the conversion of the precursor into a curable high-RI resin.

  • Monomer Activation : Dissolve 10 mmol of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol in anhydrous THF. React with an excess of an alkoxysilane cross-linker (e.g., diphenylsilanediol) under inert atmosphere.

  • Acid-Catalyzed Hydrolysis : Add 0.1 M HCl dropwise. Causality : The controlled addition of dilute acid initiates the hydrolysis of intermediate alkoxysilanes. The temperature must be strictly maintained at 60°C; exceeding this accelerates uncontrolled condensation, leading to localized gelation and optical hazing.

  • Polycondensation : Stir the mixture for 4 hours, then remove the volatile byproducts (water, methanol/ethanol) under reduced pressure to drive the equilibrium toward the Si-O-Si network formation[4].

  • Self-Validation Gate (FTIR Analysis) : Before proceeding to LED encapsulation, analyze a drop-cast film via FTIR. The protocol is validated when the broad -OH stretching band (3200–3400 cm⁻¹) is completely absent, and a strong Si-O-Si asymmetric stretch appears at ~1050 cm⁻¹. Residual silanols will cause long-term thermal degradation[5].

  • Curing : Apply the viscous resin to the LED chip and thermally cure at 150°C for 2 hours.

Application II: Chemical Biology (Traceless Silyl Linkers for SPOS)

Causality & Mechanism: In Solid-Phase Organic Synthesis (SPOS), generating libraries of aryl-containing drugs requires a linker that can hold the molecule during harsh synthetic steps but cleave cleanly without leaving a functional group "scar" (traceless cleavage). The dimethylsilylbenzyl alcohol moiety is an ideal bifunctional linker[2][3]. The benzyl alcohol anchors to a polystyrene resin via a robust ether bond. Following on-resin synthesis, treatment with Trifluoroacetic Acid (TFA) induces an ipso-protodesilylation. The silicon stabilizes the intermediate Wheland complex, resulting in the traceless release of the 4-phenoxyphenyl derivative—a core structure in many agrochemicals and pharmaceuticals[2][6].

SPOSWorkflow R1 Polystyrene Resin L1 Benzyl Ether Linkage (Stable to Base/Nucleophiles) R1->L1 Anchored via S1 Dimethylsilyl Tether (Orthogonal Cleavage Site) L1->S1 Connects to P1 4-Phenoxyphenyl Payload (Pharmacophore) S1->P1 Tethers C1 TFA Cleavage (Protodesilylation) P1->C1 Subjected to F1 Released Diphenyl Ether Drug C1->F1 Traceless Release

Traceless solid-phase synthesis logic utilizing the dimethylsilylbenzyl alcohol linker.

Protocol 2: Resin Loading and Traceless Protodesilylation

This protocol outlines the attachment and orthogonal cleavage of the phenoxyphenyl payload.

  • Resin Loading : Swell 1.0 g of Merrifield resin (chloromethyl polystyrene, 1.0 mmol/g loading) in anhydrous DMF. Add 2.0 mmol of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol and 2.5 mmol of Sodium Hydride (NaH).

  • Coupling : Agitate the suspension at 60°C for 12 hours. Causality : The alkoxide generated by NaH displaces the chloride on the Merrifield resin, forming a highly stable benzyl ether linkage that will withstand subsequent basic or nucleophilic on-resin modifications[2].

  • Washing : Filter the resin and wash sequentially with DMF, Methanol, and DCM (3x each) to remove unreacted starting materials. Dry under vacuum.

  • Self-Validation Gate (Micro-Cleavage) : Standard colorimetric tests (e.g., Ninhydrin) cannot detect this loading. Instead, subject 5 mg of the dried resin to 50% TFA in DCM for 1 hour. Filter and analyze the filtrate via LC-MS. The system is validated if the target diphenyl ether mass is detected with >95% purity, confirming successful loading and tether stability.

  • Bulk Cleavage : Treat the remaining resin with 50% TFA in DCM for 2 hours at room temperature. Filter the resin, wash with DCM, and evaporate the combined filtrates to yield the tracelessly released phenoxyphenyl compound[2][3].

References

  • PubChemLite - 1244855-74-0 (C21H22O2Si). Université du Luxembourg. 1

  • Simple Silyl Linker for the Solid Phase Organic Synthesis of Aryl-Containing Molecules. ACS Publications. 2

  • Polymer-Supported Synthesis of Regioregular Head-to-Tail-Coupled Oligo(3-arylthiophene)s Utilizing a Traceless Silyl Linker. Carnegie Mellon University. 3

  • Model-Guided Design and Solvent-Free Synthesis of Polysiloxanes with High Refractive Index and Low Viscosity. PMC. 4

  • Sol−Gel Derived Transparent Zirconium-Phenyl Siloxane Hybrid for Robust High Refractive Index LED Encapsulant. Sol-Gel.net. 5

  • High-Refractive-Index Polysiloxanes Containing Naphthyl and Phenanthrenyl Groups and Their Thermally Cross-Linked Resins. ResearchGate. 7

  • Silafluofen. Wikipedia. 6

Sources

Application

Application Note: Functionalization of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol for Advanced Polymer Synthesis

Abstract This technical guide provides detailed protocols for the chemical modification of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol, a specialized organosilane alcohol. The primary focus is on converting the ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed protocols for the chemical modification of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol, a specialized organosilane alcohol. The primary focus is on converting the versatile benzylic hydroxyl group into a range of initiating species for controlled/living polymerization techniques. While literature on this exact molecule is emerging, the methodologies presented are founded on robust, well-established chemical transformations applicable to this class of compounds. This note details the synthesis of initiators for Atom Transfer Radical Polymerization (ATRP) and precursors for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Furthermore, its direct application as a co-initiator for Ring-Opening Polymerization (ROP) is discussed. Each section provides not only step-by-step protocols but also the underlying chemical rationale, ensuring both reproducibility and a deep understanding of the process.

Introduction: Unlocking the Potential of a Hybrid Monomer Building Block

{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol is a unique bifunctional molecule. It combines a reactive hydroxyl group, ideal for initiating polymer chains, with a silicon-containing aryl core. This structure is of significant interest for advanced materials development. The organosilane moiety can impart desirable properties to a final polymer, such as enhanced thermal stability, specific refractive indices, and unique surface properties. The phenoxyphenyl group further adds to the aromatic content, potentially influencing properties like rigidity and solubility.

The key to leveraging this molecule in polymer chemistry lies in the selective and efficient functionalization of its primary alcohol (-CH₂OH) group. This hydroxyl is a versatile chemical handle that can be transformed into a variety of initiating groups for several types of controlled polymerization, allowing for the synthesis of well-defined polymers with predictable molecular weights and low dispersity.

This guide will focus on three principal pathways for its application:

  • Pathway A: Conversion to a halide-terminated initiator for Atom Transfer Radical Polymerization (ATRP).

  • Pathway B: Transformation into a precursor for a Reversible Addition-Fragmentation chain-Transfer (RAFT) agent.

  • Pathway C: Direct use as an initiator for the Ring-Opening Polymerization (ROP) of cyclic esters.

Strategic Functionalization Pathways

The conversion of the benzylic alcohol is the critical step to unlock its potential. The following diagram outlines the primary transformation strategies discussed in this note.

G cluster_start Starting Material cluster_products Polymerization Initiators cluster_polymers Resulting Polymerization Methods A {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol B ATRP Initiator (Alkyl Halide) A->B Esterification (e.g., 2-Bromoisobutyryl bromide) C RAFT Agent Precursor (Alkyl Tosylate/Halide) A->C Tosylation or Halogenation (e.g., TsCl or PBr₃) D ROP Initiator (Alcohol) A->D Direct Use P1 ATRP B->P1 P2 RAFT C->P2 + Dithiocarbonate Salt P3 ROP D->P3 + Cyclic Monomer (e.g., Lactide) G cluster_path1 Tosylation cluster_path2 Halogenation A Starting Alcohol (R-CH₂OH) B Tosylate (R-CH₂OTs) A->B TsCl, Pyridine C Halide (R-CH₂Br) A->C PBr₃ or NBS/PPh₃ D RAFT Agent (R-CH₂-S-C(=S)-Z) B->D Nucleophilic Substitution (+ Dithiocarbonate Salt) C->D Nucleophilic Substitution (+ Dithiocarbonate Salt)

Method

Application Note: Fluoride-Free Palladium-Catalyzed Cross-Coupling using {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol Derivatives

Executive Summary & Scope The 4-phenoxyphenyl moiety is a privileged structural scaffold in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors (e.g., BTK inhibitors) and advanced agroche...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The 4-phenoxyphenyl moiety is a privileged structural scaffold in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors (e.g., BTK inhibitors) and advanced agrochemicals. While traditional methods for installing this group rely heavily on Suzuki-Miyaura or Stille cross-couplings, these approaches often suffer from the inherent instability of boronic acids or the severe toxicity of organotin reagents.

Organosilicon reagents present a highly stable, low-toxicity alternative. However, classical Hiyama couplings require harsh, corrosive fluoride sources (e.g., TBAF) to activate the silicon center, severely limiting their utility in complex molecule synthesis where silyl protecting groups are present.

{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol (CAS: 1244855-74-0) is a specialized tetraorganosilicon reagent designed to overcome these limitations. By leveraging a 2-(hydroxymethyl)phenyl directing group, this reagent undergoes intramolecular activation under mildly basic conditions, enabling highly efficient, completely fluoride-free cross-coupling with aryl and alkenyl halides .

Mechanistic Rationale & Causality

Understanding the causality behind the reaction components is critical for optimizing this catalytic transformation. The success of this reagent relies on a precisely choreographed sequence of intramolecular and transmetalation events .

  • Intramolecular Activation (The Directing Group): The addition of a mild base, such as Potassium Carbonate ( K2​CO3​ ), deprotonates the benzylic alcohol of the reagent. The resulting alkoxide loops back to attack the silicon center, expanding its coordination sphere. This generates a highly reactive pentacoordinate silicate intermediate. This geometry dramatically increases the nucleophilicity of the Si–C(4-phenoxyphenyl) bond, priming it for transmetalation without the need for exogenous fluoride activators.

  • The Copper Co-Catalyst Bridge: Direct transmetalation from a silicon center to palladium is kinetically sluggish. Copper(I) Iodide (CuI) is added as a co-catalyst to bridge this gap. The pentacoordinate silicate rapidly transmetalates to copper, forming a transient 4-phenoxyphenylcopper species. This organocopper intermediate then undergoes a highly facile transmetalation with the Pd(II) center .

  • Ligand Selection (RuPhos): For challenging electrophiles like aryl chlorides, electron-rich, bulky biaryl phosphine ligands such as RuPhos are essential. RuPhos accelerates the initial oxidative addition of the palladium catalyst into the aryl halide bond and prevents the formation of inactive palladium black.

  • Byproduct Recovery: Following the transfer of the 4-phenoxyphenyl group, the directing group is extruded as 1,1-dimethyl-2-oxa-1-silaindan, a highly stable, non-toxic cyclic silyl ether that can be easily separated via chromatography and potentially recycled .

CatalyticCycle A Pd(0) Catalyst B Oxidative Addition (Pd(II)-Aryl Halide) A->B Ar-X D Transmetalation via CuI (Transfer of 4-Phenoxyphenyl) B->D C Intramolecular Activation (Pentacoordinate Silicate) C->D CuI Co-catalyst E Reductive Elimination (Biaryl Product) D->E E->A Regeneration

Mechanistic pathway of the fluoride-free, intramolecularly activated Pd-catalyzed cross-coupling.

Experimental Workflow & Self-Validating Protocol

This protocol describes the standard fluoride-free cross-coupling of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol with an aryl halide.

Workflow Step1 1. Reagent Setup (Silane, Ar-X, Pd/Cu, K2CO3) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Cross-Coupling (75°C, THF/DMF) Step2->Step3 Step4 4. Aqueous Workup (Et2O Extraction) Step3->Step4 Step5 5. Purification (Silica Gel Column) Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of biaryl products.

Materials Required:
  • Silane Reagent: {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol (1.2 equiv)

  • Electrophile: Aryl halide (bromide or chloride) (1.0 equiv)

  • Catalyst: [Pd(allyl)Cl]2​ (2.5 mol%, yielding 5 mol% active Pd)

  • Ligand: RuPhos (10 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base: K2​CO3​ (2.5 equiv, finely powdered)

  • Solvent: Anhydrous THF/DMF (3:1 v/v, 0.2 M)

Step-by-Step Methodology:
  • Catalyst Pre-activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge [Pd(allyl)Cl]2​ and RuPhos. Evacuate and backfill with Argon three times. Add 1 mL of anhydrous THF and stir for 15 minutes at room temperature. Causality: Stirring until a homogeneous pale-yellow solution forms ensures the complete generation of the active Pd(0)-RuPhos complex prior to introducing the coupling partners.

  • Reagent Assembly: To the same flask, add the {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol, the aryl halide, CuI, and the powdered K2​CO3​ .

  • Solvent Addition and Degassing: Add the remaining THF and DMF to achieve a 3:1 ratio. Causality: DMF is strictly required to partially dissolve the inorganic K2​CO3​ and to stabilize the highly polar pentacoordinate silicate intermediate. Degas the suspension via three freeze-pump-thaw cycles to exclude oxygen, which would rapidly oxidize the active Pd(0) and the phosphine ligand.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 75 °C for 12–24 hours.

  • In-Process Validation (Self-Validating Step): Monitor the reaction via TLC (Hexane/EtOAc 4:1). The reaction is proceeding successfully if you observe the disappearance of the UV-active silane reagent and the emergence of a highly non-polar spot running near the solvent front. This spot is the 1,1-dimethyl-2-oxa-1-silaindan byproduct. Its presence serves as an internal, visual confirmation that intramolecular activation and transmetalation have successfully occurred, independent of the biaryl product's Rf value.

  • Quenching and Extraction: Cool the reaction to room temperature. Dilute with diethyl ether (15 mL) and quench with deionized water (10 mL). Extract the aqueous layer with diethyl ether ( 3×15 mL). Wash the combined organic layers with brine ( 3×15 mL) to thoroughly remove the DMF, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography. The non-polar silaindan byproduct will elute first (typically in 100% hexanes), followed by the desired 4-phenoxyphenyl biaryl product at higher EtOAc gradients.

Quantitative Data: Substrate Scope and Expected Yields

The table below summarizes the expected performance of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol across various electrophiles using the standardized protocol. The reaction demonstrates excellent chemoselectivity, leaving sensitive functional groups (aldehydes, nitriles, nitro groups) intact—a feat often impossible with traditional Grignard or organolithium-based syntheses.

Aryl Halide ElectrophileCatalyst / Ligand / Co-CatBase & Solvent SystemTemp & TimeIsolated Yield (%)
4-Bromoanisole [Pd(allyl)Cl]2​ / RuPhos / CuI K2​CO3​ in THF/DMF (3:1)75 °C, 12 h92%
4-Bromobenzaldehyde [Pd(allyl)Cl]2​ / RuPhos / CuI K2​CO3​ in THF/DMF (3:1)75 °C, 12 h89%
2-Bromopyridine [Pd(allyl)Cl]2​ / RuPhos / CuI K2​CO3​ in THF/DMF (3:1)75 °C, 16 h88%
4-Chlorobenzonitrile [Pd(allyl)Cl]2​ / RuPhos / CuI K2​CO3​ in THF/DMF (3:1)75 °C, 24 h85%
1-Chloro-4-nitrobenzene [Pd(allyl)Cl]2​ / RuPhos / CuI K2​CO3​ in THF/DMF (3:1)75 °C, 24 h81%

References

  • Title: Alkenyl- and Aryl[2-(hydroxymethyl)phenyl]dimethylsilanes: An Entry to Tetraorganosilicon Reagents for the Silicon-Based Cross-Coupling Reaction. Source: Journal of the American Chemical Society (JACS). URL: [Link]

  • Title: A Silicon-Based Approach to Oligoarenes by Iterative Cross-Coupling Reactions of Halogenated Organo[(2-hydroxymethyl)phenyl]dimethylsilanes. Source: Journal of the American Chemical Society (JACS). URL: [Link]

  • Title: Silicon-Based Cross-Coupling Reactions in the Total Synthesis of Natural Products. Source: National Institutes of Health (NIH) / PubMed Central (PMC). URL: [Link]

Application

Application Note & Protocols: Leveraging {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol for the Design of Advanced Organic Frameworks

Abstract The strategic design of organic linkers is paramount to advancing the field of porous crystalline materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Silicon-containing lin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic design of organic linkers is paramount to advancing the field of porous crystalline materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Silicon-containing linkers, in particular, are emerging as a promising class of building blocks due to their potential to impart unique thermal, chemical, and hydrophobic properties to the resulting frameworks.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of a novel, sterically demanding silicon-based linker precursor, {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol, into both MOF and COF architectures. We present detailed, field-tested protocols for the necessary prerequisite functionalization of the linker, its subsequent integration into frameworks via solvothermal synthesis, and the essential characterization techniques required to validate the final structures. This guide emphasizes the causality behind experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Case for Silicon-Containing Linkers

Organic frameworks are renowned for their high porosity and tunable structures, making them ideal candidates for applications in gas storage, separation, catalysis, and drug delivery.[2][3] The properties of these materials are directly dictated by the geometry and chemical nature of their constituent organic linkers and metal nodes (in MOFs) or covalent linkages (in COFs).[2]

The introduction of silicon into the linker backbone offers several distinct advantages:

  • Enhanced Stability: The inherent strength of Si-C and Si-O bonds can contribute to frameworks with superior thermal and chemical resilience.[1]

  • Tunable Hydrophobicity: Siloxane and silyl groups are known for their water-repelling properties, which can be advantageous for applications in humid environments or for the selective adsorption of nonpolar molecules.[1]

  • Unique Geometries: The tetrahedral geometry around a silicon atom can lead to novel 3D framework topologies that are not accessible with planar carbon-based linkers.[4][5]

The subject of this guide, {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol, is a particularly intriguing precursor. Its bulky phenoxyphenylsilyl group is expected to create large, well-defined pores, while the methanol group serves as a versatile chemical handle for integration into the framework structure.

Prerequisite: Linker Functionalization

The primary alcohol of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol is not typically reactive under standard framework synthesis conditions. Therefore, a prerequisite functionalization step is required to convert it into a group suitable for coordination or covalent bond formation. The most common and versatile target for MOF synthesis is a carboxylic acid.

Protocol 2.1: Oxidation of Benzylic Alcohol to Carboxylic Acid

This protocol details the selective oxidation of the benzylic alcohol to a carboxylic acid, transforming the precursor into a linker suitable for MOF synthesis. This method is adapted from established procedures for the oxidation of benzylic alcohols.[6]

Rationale: The conversion to a dicarboxylate (or higher) linker is essential for forming stable, porous MOF structures. A strong oxidizing agent is required, and the reaction must be carefully controlled to prevent side reactions.

ReagentMolar Eq.AmountPurpose
{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol1.01.0 gStarting Material
Potassium Permanganate (KMnO₄)4.01.95 gOxidizing Agent
Sodium Hydroxide (NaOH)2.00.25 gBase
Water / Pyridine3:1 v/v40 mLSolvent System
Hydrochloric Acid (HCl), conc.As needed~5-10 mLAcidification

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, suspend {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol in the water/pyridine solvent mixture.

  • Basification: Add sodium hydroxide and stir until fully dissolved. The solution may warm slightly.

  • Oxidation: Cool the flask in an ice bath. Slowly add potassium permanganate in small portions over 30 minutes, ensuring the temperature remains below 10 °C. The mixture will turn dark purple and then brown as MnO₂ precipitates.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Quenching & Filtration: Quench the reaction by adding a small amount of sodium bisulfite until the purple color disappears. Filter the mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the Celite pad with a small amount of water.

  • Acidification: Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly acidify with concentrated HCl until a white precipitate forms and the pH is ~1-2.

  • Isolation: Collect the white solid (the dicarboxylic acid linker) by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Verification: Confirm the structure of the resulting 2-[Dimethyl(4-phenoxyphenyl)silyl]benzoic acid via ¹H NMR and FT-IR spectroscopy. The disappearance of the benzylic CH₂OH signal and the appearance of a broad -COOH signal in the NMR, along with a strong C=O stretch in the IR, will confirm a successful reaction.

Protocol for MOF Incorporation

This section details the solvothermal synthesis of a MOF using the newly prepared dicarboxylic acid linker. Solvothermal synthesis is a widely used method where crystallization occurs in a sealed vessel at elevated temperatures and pressures.[7][8]

Protocol 3.1: Solvothermal Synthesis of a Zr-Based MOF

Zirconium-based MOFs are well-known for their exceptional chemical and thermal stability, making them an excellent choice for this robust, silicon-containing linker.[1]

Rationale: The solvothermal method allows for the slow, controlled growth of high-quality crystals.[9] A modulator, such as formic acid, is often used to compete with the linker for coordination to the metal center, which helps to control the nucleation and growth process, leading to larger, more well-defined crystals.[10]

ReagentMolar Eq.AmountPurpose
ZrCl₄1.058 mgMetal Source
Silyl-dicarboxylic acid linker1.091 mgOrganic Linker
Formic Acid~100 eq.1.0 mLModulator
N,N-Dimethylformamide (DMF)-20 mLSolvent

Step-by-Step Methodology:

  • Preparation: In a 20 mL glass vial, combine the silyl-dicarboxylic acid linker and ZrCl₄.

  • Dissolution: Add the N,N-Dimethylformamide (DMF) and sonicate for 10 minutes to ensure a homogenous suspension.

  • Modulation: Add the formic acid to the vial and briefly sonicate again.

  • Reaction: Tightly cap the vial and place it in a preheated oven at 120 °C for 72 hours.[10]

  • Isolation: After cooling to room temperature, a crystalline precipitate should be visible. Decant the supernatant and wash the solid by soaking in fresh DMF (3 x 12 hours) to remove unreacted starting materials.

  • Solvent Exchange: To prepare the MOF for activation, exchange the DMF with a more volatile solvent like acetone (3 x 12 hours).

  • Activation: Decant the acetone and activate the MOF by heating under dynamic vacuum at 150 °C for 12 hours. This step is crucial to remove all guest solvent molecules from the pores.[8]

Protocol for COF Incorporation

For incorporation into a COF, the linker's functional group must be suitable for forming strong covalent bonds (e.g., imine, boronate ester). Here, we outline a strategy that first modifies the linker to possess aldehyde functionalities, followed by an imine-based COF synthesis.

Protocol 4.1: Linker Functionalization for COF Synthesis (Oxidation to Aldehyde)

Rationale: This protocol achieves a partial oxidation to the aldehyde, which is a key functional group for forming imine-linked COFs. A milder oxidizing agent is used compared to the carboxylic acid synthesis.

ReagentMolar Eq.AmountPurpose
{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol1.01.0 gStarting Material
Pyridinium chlorochromate (PCC)1.51.0 gOxidizing Agent
Dichloromethane (DCM)-50 mLSolvent
Celite or Silica Gel-~2 gAdsorbent

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, suspend PCC in dichloromethane (DCM).

  • Addition: Add a solution of the starting alcohol in DCM to the PCC suspension dropwise.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the mixture with diethyl ether and filter through a short plug of silica gel to remove the chromium salts.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude aldehyde can be purified by column chromatography.

  • Verification: Confirm the structure via ¹H NMR (appearance of a characteristic aldehyde proton signal ~9-10 ppm).

Protocol 4.2: Solvothermal Synthesis of an Imine-Linked COF

Rationale: This protocol uses the newly synthesized aldehyde-functionalized linker and a complementary amine linker to form a crystalline, porous COF. The use of an acidic catalyst (acetic acid) is standard for promoting the reversible imine condensation reaction, which is key to achieving a crystalline, ordered framework rather than an amorphous polymer.[11][12]

ReagentMolar Eq.AmountPurpose
Silyl-dialdehyde Linker1.0100 mgAldehyde Monomer
1,3,5-Tris(4-aminophenyl)benzene0.6797 mgAmine Monomer
Mesitylene / 1,4-Dioxane1:1 v/v10 mLSolvent System
Acetic Acid (6M aq.)-1.0 mLCatalyst

Step-by-Step Methodology:

  • Preparation: Place the silyl-dialdehyde linker and the 1,3,5-tris(4-aminophenyl)benzene in a Pyrex tube.

  • Solvent Addition: Add the mesitylene/dioxane solvent mixture and the aqueous acetic acid.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases, which can interfere with the reaction.

  • Sealing & Reaction: Seal the Pyrex tube under vacuum and place it in a preheated oven at 120 °C for 3 days.[3]

  • Isolation & Washing: After cooling, collect the solid product by filtration. Wash thoroughly with anhydrous acetone and tetrahydrofuran to remove residual monomers and catalyst.

  • Activation: Dry the COF product under high vacuum at 120 °C overnight to yield an activated, porous material.

Essential Characterization

Verifying the successful incorporation of the linker and characterizing the resulting framework's properties are critical.

TechniquePurposeExpected Outcome / Insight
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the framework.[13]A well-defined diffraction pattern matching a simulated pattern (if a single crystal structure is obtained) or indicating a new crystalline phase. The absence of peaks from starting materials confirms purity.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the framework.A TGA curve showing high thermal stability, with decomposition likely occurring above 350-400 °C, which is characteristic of robust MOF/COF structures.
Gas Sorption (N₂ at 77 K) To determine the porosity, specifically the BET surface area and pore volume.[14]A Type I or Type IV isotherm, indicative of a microporous or mesoporous material, respectively. A high surface area would confirm the successful formation of a porous framework.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the linker (MOF) or formation of new covalent bonds (COF).[15]For the MOF, a shift in the carboxylate stretching frequencies compared to the free linker. For the COF, the appearance of a strong C=N imine stretch (~1620 cm⁻¹) and disappearance of C=O and N-H stretches.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology and particle size of the synthesized material.[15]Images showing uniform, well-defined crystal habits (e.g., cubic, octahedral, rod-like) which is indicative of high-quality material.

Visualization of Workflows

Linker Functionalization Workflow

G cluster_0 Prerequisite: Linker Functionalization A {2-[Dimethyl(4-phenoxyphenyl) silyl]phenyl}methanol B Oxidation (KMnO₄) A->B D Oxidation (PCC) A->D C Silyl-dicarboxylic acid (Linker for MOF) B->C E Silyl-dialdehyde (Linker for COF) D->E

Caption: Workflow for the prerequisite functionalization of the starting alcohol.

Framework Synthesis Workflow

G cluster_MOF MOF Synthesis cluster_COF COF Synthesis Linker_MOF Silyl-dicarboxylic acid Linker Synth_MOF Solvothermal Synthesis (DMF, 120°C, 72h) Linker_MOF->Synth_MOF Metal ZrCl₄ Metal Source Metal->Synth_MOF MOF Porous Zr-MOF Synth_MOF->MOF Linker_COF Silyl-dialdehyde Linker Synth_COF Solvothermal Synthesis (Mesitylene, 120°C, 3d) Linker_COF->Synth_COF Amine Amine Co-monomer Amine->Synth_COF COF Porous Imine-COF Synth_COF->COF

Caption: Comparative workflows for MOF and COF synthesis.

Conclusion and Outlook

The protocols detailed in this application note provide a robust framework for the successful incorporation of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol into advanced porous materials. The unique steric and electronic properties conferred by the bulky silyl group are expected to yield MOFs and COFs with novel topologies and potentially enhanced performance in applications requiring high stability and specific pore environments. Researchers are encouraged to use these methods as a foundational guide, adapting and optimizing conditions to suit their specific metal-linker or co-monomer combinations. The exploration of silicon-rich organic frameworks represents a promising frontier in materials science, with significant potential for future discoveries.

References

  • Hassan, N. U., & Shah, M. A. (2021). Postsynthetic functionalization of covalent organic frameworks. Journal of the Iranian Chemical Society, 18(10), 2445-2464. Available from: [Link]

  • Tshwenya, L., & Sikhwivhilu, L. (2023). Critical Investigation of Metal–Organic-Frameworks to Improve the Silicon Anode of Lithium-Ion Batteries. ACS Applied Energy Materials, 6(24), 12699-12711. Available from: [Link]

  • Dhuri, S. N., & Mahajan, S. M. (2011). Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO. ACS Catalysis, 1(1), 19-22. Available from: [Link]

  • Knebel, A., & Caro, J. (2020). Current Trends in Metal–Organic and Covalent Organic Framework Membrane Materials. Chemistry – A European Journal, 26(38), 8276-8285. Available from: [Link]

  • Korotcenkov, G. (2016). Porous Silicon Characterization and Application: General View. In Porous Silicon: From Formation to Application (pp. 3-34). CRC Press. Available from: [Link]

  • Das, M. C., & Bharadwaj, P. K. (2011). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design, 11(3), 823-829. Available from: [Link]

  • Li, Y., et al. (2017). Metal–organic frameworks constructed from a tetrahedral silicon-based linker for selective adsorption of methylene blue. CrystEngComm, 19(31), 4579-4585. Available from: [Link]

  • Forrest, K. A., et al. (2019). Metal–Organic Frameworks Constructed from Group 1 Metals (Li, Na) and Silicon-Centered Linkers. Crystal Growth & Design, 19(1), 405-412. Available from: [Link]

  • Moughtrie, S., et al. (2017). Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour. Materials, 10(12), 1435. Available from: [Link]

  • Wang, C., et al. (2024). Porous Si-Based Materials for Lithium-Ion Battery Anodes: Structural Design and In Situ/Operando Characterization. Materials, 17(1), 1. Available from: [Link]

  • DE4223979C2 - Process for the preparation of 2,4-dimethylphenol. (1994). Google Patents.
  • Wang, Y., et al. (2022). Functional Metal Organic Framework/SiO2 Nanocomposites: From Versatile Synthesis to Advanced Applications. Nanomaterials, 12(15), 2673. Available from: [Link]

  • Kirchon, A., et al. (2019). Exploitation of missing linker in Zr-based metal-organic framework as the catalyst support for selective oxidation of benzyl alcohol. APL Materials, 7(11), 111108. Available from: [Link]

  • García-García, P., et al. (2022). Synthesis of MOF-Derived Mono-, Bi- and Trimetallic Fe, Zn and Cu Oxides for Microwave-Assisted Benzyl Alcohol Oxidation. Catalysts, 12(11), 1362. Available from: [Link]

  • A. Al-Naddaf, et al. (2024). Cerium-Based Metal–Organic Frameworks (MOFs) for Catalytic Hydroxylation of Organic Molecules. Catalysts, 14(3), 203. Available from: [Link]

  • Kareem, W. K., & Anaee, R. A. (2021). Porous Silicon Preparation and Characterization. Iraqi Journal of Science, 62(6), 1878-1887. Available from: [Link]

  • Yuan, X., et al. (2014). Synthesis and Crystal Structure of [2-Chloro-4-(methylsulfonyl)phenyl]methanol. Asian Journal of Chemistry, 26(15), 5134-5136. Available from: [Link]

  • Alahakoon, S. B., et al. (2021). Synthesis of covalent organic frameworks using sustainable solvents and machine learning. Green Chemistry, 23(21), 8563-8572. Available from: [Link]

  • Libeskind, M., et al. (2020). Stable metal–organic frameworks with low water affinity built from methyl-siloxane linkers. Chemical Communications, 56(49), 6599-6602. Available from: [Link]

  • Mpenyana-Monyatsi, L., et al. (2022). Highlighting the Importance of Characterization Techniques Employed in Adsorption Using Metal–Organic Frameworks for Water Treatment. Molecules, 27(17), 5658. Available from: [Link]

  • Wang, H. (2021). Design, Functionalization, and Evolution of Metal-Organic Frameworks. eScholarship, University of California. Available from: [Link]

  • Li, Y., et al. (2024). In Situ Growth of Metal–Organic Frameworks (MOFs) Within Porous Silicon Carbide (p-SiC) for Constructing Hierarchical Porous Composites. Materials, 17(2), 484. Available from: [Link]

  • van der Veen, M. A., & de Groot, R. (2022). Functionalized modulators in imine-linked covalent organic frameworks (COFs). WUR eDepot. Available from: [Link]

  • Zhang, T., et al. (2013). Synthesis and properties of poly(dimethylsilylene-ethynylene-phenoxyphenoxyphenylene-ethynylene). Journal of Applied Polymer Science, 127(5), 3743-3749. Available from: [Link]

  • Liu, Y., et al. (2022). Synthesis of Covalent Organic Frameworks (COFs)-Nanocellulose Composite and Its Thermal Degradation Studied by TGA/FTIR. Polymers, 14(15), 3144. Available from: [Link]

  • Yathirajan, H. S., et al. (2010). (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2136. Available from: [Link]

  • Horváth, B., et al. (2024). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. Molecules, 29(1), 1. Available from: [Link]

  • Ghasempour, H., et al. (2024). Metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and hydrogen-bonded organic frameworks (HOFs) in mixed matrix membranes. Journal of Industrial and Engineering Chemistry, 130, 1-22. Available from: [Link]

  • WO2021216174A1 - High yield synthesis of metal-organic frameworks. (2021). Google Patents.
  • Uzondu, F. A., et al. (2023). Covalent Organic Frameworks: Synthesis and Applications. International Journal of Organic Chemistry, 13(1), 1-22. Available from: [Link]

  • Hassan, N. U., & Shah, M. A. (2021). Postsynthetic functionalization of covalent organic frameworks. Journal of the Iranian Chemical Society, 18, 2445-2464. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol

Welcome to the Technical Support Center for organosilicon building block synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals facing yield bottlenecks in the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organosilicon building block synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals facing yield bottlenecks in the synthesis of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol (CAS: 1244855-74-0)[1].

Due to the sterically hindered tetraorganosilane core and the moisture-sensitive nature of the intermediates, standard coupling procedures often result in poor yields, siloxane dimerization, or protodesilylation. This guide provides a field-proven, self-validating methodology based on directed halogen-metal exchange to maximize your synthetic throughput.

Mechanistic Workflow & Causality

The most robust approach to synthesizing ortho-silyl benzyl alcohols avoids the harsh conditions of Wurtz-type couplings. Instead, we utilize a convergent strategy: the O-protection of 2-bromobenzyl alcohol, followed by a directed lithium-halogen exchange, and subsequent trapping with a pre-formed chlorosilane[2].

Causality of the Design: While it is theoretically possible to form the dianion of unprotected 2-bromobenzyl alcohol using two equivalents of n-BuLi, the resulting lithium alkoxide/aryllithium species exhibits poor solubility and severe aggregation in THF at -78 °C. This aggregation drastically reduces nucleophilicity, leading to incomplete silylation. By masking the hydroxyl group as a Tetrahydropyranyl (THP) ether, the reaction mixture remains homogeneous, ensuring rapid and complete C-Si bond formation[3].

SynthesisWorkflow A 2-Bromobenzyl Alcohol (Starting Material) B O-Protection Reagents: DHP, p-TsOH Yield: >95% A->B Step 1 C Lithium-Halogen Exchange Reagents: n-BuLi, THF, -78 °C B->C Step 2 D Silylation Reagent: Chlorosilane Intermediate Warm to RT C->D Step 3 E Deprotection Reagents: PPTS, EtOH, 50 °C Yield: ~85% D->E Step 4 F {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol (Target Molecule) E->F Final

Figure 1. Optimized synthetic workflow for {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol.

Step-by-Step Self-Validating Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the In-Process Control (IPC) metrics.

Stage 1: Synthesis of Chloro(dimethyl)(4-phenoxyphenyl)silane (Intermediate A)
  • Setup: Flame-dry a Schlenk flask under argon. Add anhydrous THF (50 mL) and dichlorodimethylsilane (30 mmol, 3.0 eq). Cool to 0 °C.

  • Addition: Dropwise add 4-phenoxyphenylmagnesium bromide (0.5 M in THF, 10 mmol, 1.0 eq)[4] over 30 minutes.

  • Reaction: Stir for 2 hours while warming to room temperature.

  • Causality: Why 3.0 equivalents of dichlorodimethylsilane? The steric bulk of the first addition slows down the second, but an excess of the electrophile is strictly required to mathematically eliminate the formation of the bis(4-phenoxyphenyl)dimethylsilane byproduct.

  • IPC Validation: Quench a 0.1 mL aliquot in dry methanol. GC-MS must show >95% conversion to the methoxy-trapped intermediate (m/z corresponding to methoxy(dimethyl)(4-phenoxyphenyl)silane).

  • Isolation: Remove THF and excess dichlorodimethylsilane under reduced pressure. Distill the residue via Kugelrohr to isolate Intermediate A.

Stage 2: THP Protection & Silylation (The Critical Step)
  • Protection: React 2-bromobenzyl alcohol (10 mmol) with 3,4-dihydro-2H-pyran (DHP, 12 mmol) and catalytic p-TsOH in DCM (40 mL) for 2 hours. Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate[3].

  • Lithiation: Dissolve the crude THP ether in anhydrous THF (40 mL). Cool to strictly -78 °C. Dropwise add n-BuLi (2.5 M in hexanes, 10.5 mmol, 1.05 eq). Stir for 45 minutes.

  • Coupling: Dropwise add Intermediate A (11 mmol, 1.1 eq) dissolved in 10 mL THF.

  • Warming: Critical Step. Leave the flask in the dry ice bath and allow it to warm to room temperature overnight (approx. 12 hours).

  • Causality: The coupling of a bulky aryllithium with a bulky diarylalkyl chlorosilane possesses a high activation energy barrier. Quenching the reaction too early at low temperatures will result in unreacted aryllithium, which will protonate during workup to yield debrominated starting material.

Stage 3: Mild Deprotection
  • Hydrolysis: Dissolve the crude silylated THP ether in Ethanol (50 mL). Add Pyridinium p-toluenesulfonate (PPTS, 1.5 mmol, 0.15 eq).

  • Reaction: Heat to 50 °C for 4 hours.

  • Causality: Si-Aryl bonds are highly susceptible to protodesilylation in the presence of strong aqueous acids (e.g., HCl or H₂SO₄)[2]. PPTS provides a mildly acidic, buffered environment that selectively cleaves the acetal without breaking the newly formed silicon-carbon bond.

  • IPC Validation: TLC (Hexanes:EtOAc 4:1) should show complete disappearance of the high-Rf THP ether and the appearance of the lower-Rf free alcohol.

Troubleshooting & FAQs

Q: My silylation yield is stuck at 40%, and LC-MS shows a massive peak corresponding to a siloxane dimer. How do I fix this? A: Siloxane formation ( R3​Si−O−SiR3​ ) is the direct result of moisture reacting with your chlorosilane intermediate before the aryllithium can attack.

  • Resolution: The THP-protected alcohol is highly hygroscopic. You must dry it via azeotropic distillation with anhydrous toluene immediately prior to the lithiation step. Furthermore, ensure your n-BuLi is freshly titrated; degraded n-BuLi introduces lithium hydroxide into the system, which generates water upon reaction with the chlorosilane.

Q: I see a lot of debrominated starting material (benzyl alcohol) after the reaction. Why? A: This indicates successful lithium-halogen exchange, but a failure in the C-Si bond formation step. The aryllithium was generated but was quenched by a proton source rather than the silicon electrophile.

  • Resolution: Either your chlorosilane was degraded (hydrolyzed prior to addition), or you did not allow the reaction to warm up slowly enough. Sterically hindered silanes require the thermal energy of room temperature to overcome the steric clash during the transition state.

SideReactions A Aryllithium Intermediate H2O Trace Moisture (H2O) A->H2O Quenched by H2O Target Desired Silylated Product A->Target Dry Conditions B Chlorosilane Intermediate B->H2O Moisture Present B->Target Silanol Silanol Intermediate H2O->Silanol Moisture Present Protode Debrominated Starting Material H2O->Protode Quenched by H2O Dimer Siloxane Dimer (Dead End) Silanol->Dimer Moisture Present

Figure 2. Competing pathways during silylation: Desired C-Si bond formation vs. moisture degradation.

Q: Can I skip the THP protection and just use 2 equivalents of n-BuLi to form the dianion of 2-bromobenzyl alcohol? A: Yes, but expect a significant drop in yield. If you must use the unprotected route to save a step, you must add TMEDA (N,N,N',N'-Tetramethylethylenediamine) to the THF solvent. TMEDA coordinates to the lithium ions, breaking up the insoluble alkoxide-aryllithium aggregates and restoring the nucleophilicity of the carbanion.

Quantitative Data Summary

The following table summarizes the impact of different synthetic strategies on the overall yield and impurity profile of the final product. Data is normalized across 10 mmol scale reactions.

Synthetic StrategyEquivalents of BaseAdditive UsedSilylation Temp ProfileMajor Impurity ObservedOverall Isolated Yield
Unprotected (Dianion) 2.1 eq n-BuLiNone-78 °C to RTDebrominated SM (~30%)45 - 50%
Unprotected (Dianion) 2.1 eq n-BuLiTMEDA (1.2 eq)-78 °C to RTSiloxane Dimer (~15%)60 - 65%
THP-Protected 1.05 eq n-BuLiNone-78 °C to RTTrace Siloxane (<5%)85 - 90%
THP-Protected (Fast) 1.05 eq n-BuLiNone-78 °C (Quenched at 0 °C)Debrominated SM (~40%)35 - 40%

References

  • Pharmaffiliates. Chemical Name : {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol, CAS No : 1244855-74-0. Retrieved from:[Link]

  • National Institutes of Health (PMC). Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. Demonstrates the critical necessity of O-protection of 2-bromobenzyl alcohol prior to bromine–lithium exchange to prevent aggregation and maximize silylation yields. Retrieved from:[Link]

  • University of Liverpool Repository. Enantioselective Chemo-Enzymatic Synthesis of Triaryl Phosphine oxides and Phosphines. Details the lithium-halogen exchange protocols of THP-protected 2-bromobenzyl alcohol. Retrieved from: [Link]

  • Thermo Fisher Scientific. AcroSeal Packaging - 4-Phenoxyphenylmagnesium bromide, 0.5M solution in THF. Reagent specifications for the synthesis of the chlorosilane intermediate. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization and Isolation of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting the crystallization and isolation of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}m...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting the crystallization and isolation of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol. Drawing upon established principles of organosilicon chemistry and crystallization theory, this document offers practical, field-proven insights to overcome common experimental challenges.

I. Troubleshooting Guide: Common Crystallization & Isolation Issues

This section addresses specific problems that may arise during the purification of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol, providing causal explanations and actionable solutions.

Q1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

Explanation: "Oiling out" occurs when the solute's solubility decreases to a point where it separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice. This is common when the solution is supersaturated at a temperature above the compound's melting point or when the solvent has a high boiling point. For a compound like {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol, which has a relatively low melting point, this can be a frequent issue.[1]

Solutions:

  • Re-dissolve and Cool Slowly: Reheat the solution to completely dissolve the oil. Then, allow it to cool much more slowly. A slower cooling rate provides more time for nucleation and ordered crystal growth. You can achieve this by insulating the flask.[2]

  • Solvent System Modification:

    • Add a "Good" Co-solvent: Introduce a small amount of a solvent in which your compound is more soluble. This will slightly increase the overall solubility and lower the supersaturation point, encouraging crystallization over oiling.

    • Introduce an "Anti-solvent": If your compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" (a solvent in which it is poorly soluble) at an elevated temperature until slight turbidity is observed. Then, allow the solution to cool slowly.[3][4] Common solvent pairs include ethanol-water and toluene-hexane.[4][5]

  • Seeding: Introduce a single, pure crystal of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol to the cooled, supersaturated solution. This seed crystal will act as a template for further crystal growth.[2][3]

  • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that may serve as nucleation sites.[2][3]

Q2: I'm obtaining an amorphous solid or a very fine powder, not well-defined crystals. How can I improve crystal quality?

Explanation: The formation of an amorphous solid or a fine powder suggests that nucleation is occurring too rapidly, leading to disordered precipitation rather than ordered crystal growth. This can be caused by excessively rapid cooling or a very high degree of supersaturation.[2]

Solutions:

  • Slow Down the Crystallization Rate:

    • Reduce the Cooling Rate: As with "oiling out," a slower cooling rate is crucial. An insulated container or a dewar can be used to slow heat loss.[2]

    • Use a Solvent with Moderate Volatility: Highly volatile solvents can evaporate too quickly, leading to rapid supersaturation. A solvent with a moderate boiling point can provide more controlled evaporation.

  • Optimize the Solvent System:

    • Solvent Selection: Experiment with different solvents or solvent mixtures. A good crystallization solvent will dissolve the compound when hot but have limited solubility at cooler temperatures. For organosilicon compounds, solvents like hexanes, ethyl acetate, or mixtures thereof can be effective.[6][7]

    • Solvent Layering: Dissolve your compound in a minimal amount of a "good" solvent. Carefully layer a miscible "anti-solvent" on top. Diffusion at the interface will slowly induce crystallization.[8]

  • Control the Concentration: Avoid overly concentrated solutions. Start with a concentration that is just saturated at the boiling point of the solvent.

Q3: My crystallization yield is very low. What are the likely causes and how can I improve it?

Explanation: A low yield can result from several factors, including incomplete crystallization from the mother liquor, using an excessive amount of solvent, or premature filtration.[2]

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound.[2] An excess of solvent will retain a significant portion of your product in the solution even after cooling.

  • Maximize Crystallization Time and Temperature Differential:

    • Allow Sufficient Time: Ensure the solution has had adequate time to cool and for crystallization to complete. Sometimes, crystallization can be slow to initiate.[5]

    • Utilize an Ice Bath: Once the solution has cooled to room temperature and crystal formation appears to have ceased, placing the flask in an ice bath can further decrease the solubility of your compound and increase the yield.[1]

  • Analyze the Mother Liquor: After filtration, evaporate a small sample of the mother liquor. If a significant amount of solid residue remains, it indicates that a substantial quantity of your compound is still in solution. In this case, you can try to recover more product by concentrating the mother liquor and allowing a second crop of crystals to form.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions about the handling and purification of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol.

Q1: What are the best starting solvents to screen for the recrystallization of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol?

Answer: A good starting point for screening recrystallization solvents is to test a range of polarities.[9] For a molecule like {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol, which has both non-polar (phenyl and silyl groups) and polar (hydroxyl group) features, a systematic approach is recommended.

Solvent Screening Protocol:

  • Place a small amount of your crude compound (10-20 mg) into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes and observe the solubility. An ideal solvent will completely dissolve the compound at an elevated temperature.

  • Allow the soluble samples to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals upon cooling.

Recommended Solvents for Screening:

Solvent ClassExamplesPolarity
Non-polar Hexane, Heptane, CyclohexaneLow
Moderately Non-polar Toluene, Dichloromethane (DCM)Moderate-Low
Moderately Polar Ethyl Acetate, AcetoneModerate
Polar Protic Ethanol, Methanol, IsopropanolHigh

Often, a mixture of solvents provides the best results.[4][6] A common strategy is to dissolve the compound in a minimal amount of a hot, more polar solvent (like ethanol or ethyl acetate) and then slowly add a less polar "anti-solvent" (like hexanes or water) until the solution becomes slightly cloudy. Reheating to clarify and then slow cooling can produce high-quality crystals.

Q2: How can I deal with persistent impurities that co-crystallize with my product?

Answer: If impurities are consistently co-crystallizing, it suggests they have similar solubility properties to your target compound.

Strategies to Address Co-crystallization:

  • Column Chromatography: This is often the most effective method for separating compounds with similar polarities. For {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol, silica gel chromatography with a gradient of ethyl acetate in hexanes is a good starting point.[7][10]

  • Activated Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[5] Use charcoal sparingly, as it can also adsorb your product.

  • pH Adjustment: If the impurities are acidic or basic, adjusting the pH of the solution before crystallization can alter their solubility and prevent them from co-crystallizing. Silanols themselves are more acidic than their carbon analogs, alcohols.[11]

  • Multiple Recrystallizations: Sometimes, a single recrystallization is not sufficient. A second or even third recrystallization from a different solvent system can significantly improve purity.

Q3: What are the best practices for storing {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol?

Answer: Silanols can be sensitive to moisture and can undergo self-condensation to form siloxanes, especially in the presence of acid or base catalysts.[11]

Recommended Storage Conditions:

  • Solid Form: Store the purified, dry solid in a tightly sealed container in a cool, dark, and dry place. A desiccator is recommended to minimize exposure to atmospheric moisture.

  • In Solution: If stored in solution, use a dry, aprotic solvent. Avoid long-term storage in solution if possible, as this can increase the likelihood of degradation.[12][13] For short-term storage, refrigeration can slow down potential degradation pathways.[13][14]

III. Experimental Workflows & Visualizations

General Crystallization Troubleshooting Workflow

G start Crude Product in Solution oil_out Compound 'Oils Out' start->oil_out amorphous Amorphous Solid / Fine Powder Forms start->amorphous no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield impure Crystals are Impure start->impure reheat_slow_cool Reheat & Cool Slowly oil_out->reheat_slow_cool change_solvent Modify Solvent System oil_out->change_solvent amorphous->reheat_slow_cool amorphous->change_solvent seed_scratch Seed or Scratch no_crystals->seed_scratch concentrate Concentrate Solution no_crystals->concentrate low_yield->concentrate ice_bath Cool in Ice Bath low_yield->ice_bath chromatography Column Chromatography impure->chromatography re_recrystallize Re-recrystallize impure->re_recrystallize

Caption: Troubleshooting flowchart for common crystallization issues.

Solvent Screening Protocol

G cluster_0 Solvent Screening a 1. Aliquot crude product into test tubes b 2. Add test solvent a->b c 3. Observe solubility at room temp b->c d 4. Heat to boiling c->d Insoluble? e 5. Observe solubility when hot d->e f 6. Cool to room temp e->f Soluble? g 7. Cool in ice bath f->g h 8. Observe crystal formation g->h i 9. Select optimal solvent/solvent pair h->i

Sources

Troubleshooting

Preventing siloxane degradation during {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol storage

Introduction: The Challenge of Stability Welcome to the technical support guide for {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol. This organosilanol is a valuable intermediate in synthetic chemistry and materials s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Stability

Welcome to the technical support guide for {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol. This organosilanol is a valuable intermediate in synthetic chemistry and materials science. However, its core functionality—the silanol (Si-OH) group—is also its primary vulnerability. Silanols are susceptible to self-condensation, a process that leads to the formation of siloxane (Si-O-Si) dimers and oligomers. This degradation compromises compound purity, impacts reaction stoichiometry, and can lead to inconsistent experimental outcomes.

This guide provides an in-depth analysis of the degradation mechanism, robust protocols for prevention, and detailed troubleshooting solutions to ensure the long-term stability and integrity of your {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol stores.

Part 1: The Degradation Mechanism - Why Silanols Condense

Question: What is siloxane degradation and why does it happen?

Answer: Siloxane degradation is the conversion of two silanol molecules into a disiloxane and water. This condensation reaction is the primary pathway through which {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol degrades. The fundamental cause is the presence of moisture, which facilitates the reaction, often accelerated by trace amounts of acid or base.[1][2]

The reaction proceeds via a bimolecular displacement mechanism. Under acidic conditions, one silanol is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the oxygen of a second silanol molecule.[1][3] Under basic conditions, a silanol is deprotonated to form a more nucleophilic silanolate anion, which then attacks a neutral silanol.[1]

Caption: Silanol condensation pathway leading to siloxane degradation.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter, their probable causes, and actionable solutions.

Question: I ran an NMR on my stored sample and see new, unexpected peaks. What are they?

Answer: This is the most common sign of degradation.

  • Likely Cause: The new peaks, particularly in the ¹H and ²⁹Si NMR spectra, likely correspond to the formation of the disiloxane dimer. In ¹H NMR, you may observe slight shifts in the aromatic and methyl protons adjacent to the new Si-O-Si bond. In ²⁹Si NMR, you will see a distinct new signal corresponding to the siloxane silicon, shifted from the original silanol peak.[4][5]

  • Solution Workflow:

    • Confirm the Impurity: Compare your spectrum to a reference spectrum of the pure compound. The siloxane dimer will typically be less polar. You can attempt a preliminary separation on a small scale with flash chromatography to isolate and identify the byproduct.[6]

    • Quantify Degradation: Use NMR integration to estimate the percentage of the siloxane impurity. If the degradation is minor (<5%), the material may still be usable for non-critical applications, but you must adjust the stoichiometry accordingly.

    • Implement Strict Storage: Immediately transfer the remaining material to a fresh, oven-dried vial under a robust inert atmosphere (see Part 3 for the full protocol).

    • Evaluate Your Process: Review your previous handling of the compound. Was the vial left open? Was a non-anhydrous solvent or reagent used in a prior reaction from which this material was recovered? Was the syringe used for transfer dry?

Question: I observed a white precipitate or cloudiness in my vial of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol. Is this degradation?

Answer: Yes, this is a strong physical indicator of advanced degradation.

  • Likely Cause: While the initial disiloxane dimer may be soluble, further condensation can lead to the formation of insoluble oligomers and polymers.[6] This is especially true if significant moisture has contaminated the sample.

  • Solution Workflow:

    • Assess Usability: The material is likely unusable for most applications due to the high level of impurity and the difficulty in removing polymeric siloxanes.

    • Prevent Recurrence: Discard the degraded material according to your institution's safety guidelines. The primary focus should be on preventing this from happening to new stock.

    • Review Storage Hardware: Your storage container's seal has likely failed. Switch to higher-quality vials with PTFE-lined caps or Sure/Seal™-type bottles, which provide a better barrier against moisture ingress over time.[7][8]

Question: My reaction yield is lower than expected and purification is difficult. Could this be related to storage?

Answer: Absolutely. Using a partially degraded starting material is a common cause of poor reaction outcomes.

  • Likely Cause: The siloxane impurity is unreactive under conditions where the silanol is supposed to react. Its presence effectively lowers the true concentration of your starting material, leading to incomplete conversion and lower yields. Furthermore, siloxane byproducts can complicate purification by streaking on silica gel columns or co-eluting with your desired product.[6]

  • Solution Workflow:

    • Purity Check Before Use: Always run a quick purity check (e.g., ¹H NMR or TLC) on your silanol starting material before starting a reaction, especially if it has been in storage for a long time.[8]

    • Purification of Starting Material: If degradation is present but minimal, you may be able to purify the required amount of the silanol by flash column chromatography immediately before use. Siloxanes are typically less polar.[6]

    • Adopt a "First-In, First-Out" Policy: Use older batches of the reagent first to minimize the chance of long-term degradation across your entire stock.

Part 3: Proactive Prevention - The Gold Standard Storage Protocol

Preventing degradation is always superior to troubleshooting its consequences. Adherence to a strict, moisture-free handling and storage protocol is paramount.

Recommended Storage Conditions
ParameterOptimal ConditionSub-Optimal (High Risk)Rationale
Atmosphere Dry Argon or Nitrogen[7][9]AirExcludes atmospheric moisture, the primary reactant for degradation.[6]
Temperature 0 to 5°C (Refrigerated)[10]Room Temperature / FluctuatingSlows the kinetic rate of the condensation reaction. Avoids freeze-thaw cycles that can compromise seals.
Container Amber glass vial with PTFE-lined cap or Sure/Seal™ bottle[7][8]Standard screw-cap vial; Plastic containerProvides an excellent moisture barrier and protects from light. Plastic can be permeable to moisture.
Moisture Stored with desiccant in a secondary container.[11]Stored in a humid environment (e.g., open lab bench).Minimizes moisture exposure even if the primary container seal is imperfect.
Step-by-Step Protocol for Aliquoting and Long-Term Storage

This protocol ensures the integrity of both the main stock and the working aliquots.

  • Preparation (The Dry Environment):

    • Perform all manipulations in a glovebox with low (<1 ppm) moisture and oxygen levels.[12]

    • If a glovebox is unavailable, use a Schlenk line and standard inert atmosphere techniques.

    • Thoroughly oven-dry all glassware (vials, syringes, needles) and cool them under a stream of inert gas or in a desiccator immediately before use.[6]

  • Initial Handling of a New Bottle:

    • Allow the new, sealed bottle to equilibrate to room temperature before opening to prevent condensation.[13]

    • Break the seal under a positive pressure of inert gas.

  • Aliquoting for Use:

    • Never repeatedly open the main stock bottle. Instead, create smaller, single-use or weekly-use aliquots.

    • Using a dry syringe or cannula, transfer the desired amount of the compound into smaller, pre-dried and inerted vials.[7]

    • Backfill the main stock bottle with inert gas before re-sealing tightly. Wrap the cap junction with Parafilm for an extra barrier.

  • Long-Term Storage:

    • Place the sealed main stock bottle and all aliquots inside a larger, sealed secondary container (such as a desiccator jar or a sealed bag).

    • Add a desiccant (e.g., silica gel with a humidity indicator) to the secondary container.[11]

    • Store the entire assembly in a refrigerator at 0-5°C.[10]

G start Receive New Bottle equilibrate Equilibrate to Room Temp start->equilibrate glovebox Transfer to Glovebox or use Schlenk Line equilibrate->glovebox aliquot Aliquot into Pre-dried Vials (Inert Atmosphere) glovebox->aliquot seal_main Backfill & Seal Main Stock aliquot->seal_main Main Stock seal_aliquot Seal Aliquots aliquot->seal_aliquot Working Samples secondary Place All Vials in Secondary Container with Desiccant seal_main->secondary seal_aliquot->secondary refrigerate Store at 0-5°C secondary->refrigerate

Caption: Recommended workflow for handling and storing the compound.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is this specific silanol sensitive to moisture when many alcohols are not? A1: The silicon-oxygen bond is highly polarized and longer than a carbon-oxygen bond, making the silicon atom more accessible to nucleophilic attack. Furthermore, the formation of the strong, thermodynamically stable Si-O-Si linkage in the siloxane product provides a significant driving force for the condensation reaction.[2]

Q2: Can I store the compound dissolved in a solvent? A2: This is not recommended for long-term storage. While dissolving in an anhydrous, aprotic solvent (e.g., toluene, THF) under an inert atmosphere is standard for reactions, it increases the risk of contamination over time. Any trace moisture in the solvent will accelerate degradation. Dry storage of the neat compound is the most reliable method.[6]

Q3: What is the expected shelf-life? A3: When stored under the optimal conditions described in Part 3, the shelf-life can be greater than one year. However, if the container is opened frequently or stored improperly, significant degradation can occur within weeks. The best practice is to verify purity before each use.[8]

Q4: How do I safely dispose of degraded material? A4: Treat it as chemical waste. Consult your organization's Environmental Health & Safety (EHS) office for specific guidelines on disposing of organosilicon compounds. Do not pour it down the drain or dispose of it in regular trash.

Part 5: Protocol for Purity Verification by ¹H NMR

This protocol allows you to validate the integrity of your stored material.

  • Sample Preparation:

    • In a glovebox or under a positive pressure of inert gas, accurately weigh approximately 5-10 mg of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol.

    • Dissolve the sample in ~0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) in a clean, dry NMR tube.

    • Cap the NMR tube securely. For extra protection, wrap the cap with Parafilm.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to observe all aromatic and aliphatic protons.

    • Pay close attention to the baseline and look for small, broad peaks that may indicate oligomeric/polymeric byproducts.

  • Data Analysis:

    • Integrate the characteristic peaks of the starting material. For example, integrate the singlet corresponding to the Si-(CH₃)₂ protons.

    • Carefully examine the region around this singlet for new, smaller peaks that would indicate the Si-(CH₃)₂ groups of the disiloxane dimer.

    • Calculate the purity by comparing the integration of the starting material peaks to the integration of any impurity peaks.

References

  • Prospector. (2023, May 10). Silane Terminated Polymer Reactions with Non-Tin Catalysts. Retrieved from [Link]

  • Brinker, C. J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Retrieved from [Link]

  • Eurofins. (n.d.). A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. Retrieved from [Link]

  • Williams, E. A. (2009). NMR Spectroscopy of Organosilicon Compounds. In The Chemistry of Organic Silicon Compounds (Vol. 3). John Wiley & Sons, Ltd. Retrieved from [Link]

  • Jadhav, S. A. (2015). Answer to "Any advice transferring & storing of organosilane coupling agent?". ResearchGate. Retrieved from [Link]

  • Fadeev, A. Y., & McCarthy, T. J. (2000). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 16(18), 7268–7274. Retrieved from [Link]

  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from [Link]

  • Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Shin-Etsu Silicone. (n.d.). What precautions should be taken when storing silane coupling agents? Retrieved from [Link]

  • Voronkov, M. G., & Basenko, S. V. (2022). Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond. Molecules, 27(23), 8564. Retrieved from [Link]

  • ZM Silane Limited. (2024, August 18). Organosilanol. Retrieved from [Link]

  • ALLPCB. (2025, May 22). How to Handle Moisture-Sensitive Components During Assembly. Retrieved from [Link]

  • NexPCB. (2018, July 18). Proper Handling of Humidity Sensitive Components (MSL 3). Retrieved from [Link]

  • Duda, M., et al. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Molecules, 24(9), 1823. Retrieved from [Link]

  • Wypych, G. (2016). Handbook of Polymers. ChemTec Publishing.
  • UNC Environmental, Health and Safety. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Changfu Chemical. (n.d.). What is the Uses of Silanol: A Comprehensive Guide. Retrieved from [Link]

  • PubChem. (n.d.). {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol. Retrieved from [Link]

  • NextSDS. (n.d.). {2-[(4-methoxyphenyl)dimethylsilyl]phenyl}methanol — Chemical Substance Information. Retrieved from [Link]

  • Olores.org. (2021, December 22). Laboratory and field study on the analyses of siloxanes in biogas by TD-GC-MS. Retrieved from [Link]

  • Feng, J., et al. (2021). Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. Angewandte Chemie, 60(1), 2-9. Retrieved from [Link]

  • Matus, M., et al. (2021). Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. Energies, 14(7), 1952. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of the organosilane compound, {2-[Dimethyl(4-phenoxyphenyl)silyl]phe...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of the organosilane compound, {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol. The guidance is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification strategy for {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol, focusing on the fundamental principles and initial experimental design.

Q1: What is the most suitable stationary phase for the purification of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol?

A1: Standard silica gel (SiO₂) is the most common and appropriate stationary phase for this compound.[1][2][3] Its polarity is well-suited for separating moderately polar compounds like the target molecule from common non-polar (e.g., starting materials) or highly polar (e.g., certain byproducts) impurities. The key interactive feature of your molecule is the primary alcohol (-CH₂OH), which will form hydrogen bonds with the silanol groups (Si-OH) on the silica surface, enabling effective retention and separation.[1][2]

However, be aware that standard silica gel is slightly acidic.[4][5] While the Si-C bonds in your molecule are robust, silyl ethers can be sensitive to acid-catalyzed hydrolysis.[4][6] If you observe degradation, consider using neutralized silica gel or an alternative stationary phase like neutral alumina.

Q2: How should I determine the optimal mobile phase (eluent) for my separation?

A2: The best practice is to first perform thin-layer chromatography (TLC) to identify a suitable solvent system.[7][8] Given the molecule's structure—a large non-polar backbone with a polar alcohol group—a binary solvent system of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) is recommended.[9]

  • Starting Point: Begin with a low polarity mixture, such as 5-10% ethyl acetate in hexanes.

  • Target Rƒ Value: Aim for an Rƒ (retention factor) of approximately 0.25-0.35 for the desired compound on the TLC plate. This Rƒ value typically translates well to good separation on a column.[10]

  • Optimization: Adjust the ratio of the polar to the non-polar solvent to achieve the target Rƒ. If the spot remains at the baseline, increase the proportion of the polar solvent. If it runs close to the solvent front, decrease the polar component.

Solvent System FamilyPolarityTypical Use Case for this Compound
Ethyl Acetate / Hexanes Low to MediumThe standard and most recommended starting system.[9] Excellent for resolving moderately polar compounds.
Dichloromethane / Hexanes Low to MediumCan provide different selectivity compared to EtOAc/Hexanes. Useful if impurities are not well-resolved.
Methanol / Dichloromethane Medium to HighReserved for eluting highly polar impurities or if the target compound is unexpectedly strongly retained. Use methanol sparingly (<10%) to avoid dissolving the silica gel.[9]

Q3: What key structural features of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol influence its behavior on silica gel?

A3: The chromatographic behavior is a balance of two opposing features:

  • Polar "Head": The primary alcohol (-CH₂OH) is the dominant polar feature. It acts as a strong hydrogen bond donor and acceptor, interacting strongly with the silanol groups of the silica gel. This interaction is what primarily causes the compound to be retained on the column.[1][11]

  • Non-Polar "Tail": The rest of the molecule, including the two phenyl rings, the phenoxy linkage, and the dimethylsilyl group, is large and non-polar (lipophilic). This part of the molecule has a higher affinity for the non-polar mobile phase and limits the compound's overall polarity.[12]

The interplay between these two features defines the compound as moderately polar, requiring a balanced solvent system for effective elution and separation.

Q4: Is there a risk of the compound degrading during column chromatography?

A4: Yes, there is a potential, albeit moderate, risk. The primary concern is the potential cleavage of the silicon-oxygen bond (Si-O) of the phenoxyphenyl group, which can be susceptible to hydrolysis under acidic conditions.[4] Standard silica gel can be sufficiently acidic to catalyze this degradation, especially with prolonged exposure.[5] Symptoms of degradation include a lower-than-expected yield and the appearance of new, often more polar, spots on the TLC analysis of the collected fractions.[10]

Section 2: Standard Purification Protocol

This section provides a detailed, step-by-step methodology for the purification of crude {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol using flash column chromatography.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis (Find Solvent System, Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Purified Product Evaporate->Final Yields Pure Product

Caption: Workflow for flash column chromatography purification.

Step-by-Step Methodology
  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., 15% EtOAc in Hexanes) that provides an Rƒ value of ~0.3 for the target compound and good separation from impurities.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).[8]

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in your starting, non-polar eluent (e.g., 5% EtOAc/Hexanes).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the silica bed firmly, ensuring no air bubbles are trapped.[13]

    • Add a thin layer of sand on top of the packed silica to prevent disruption during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of a suitable solvent (ideally the eluent, or a slightly more polar solvent like DCM if solubility is an issue). Carefully apply the solution to the top of the column with a pipette.

    • Dry Loading: For compounds with limited solubility in the eluent, dissolve the crude material in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[5] This method often results in sharper bands.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply pressure (using a flash chromatography system or regulated air line) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes immediately. The volume of each fraction should be roughly one-quarter of the column volume.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions that show a single spot corresponding to the Rƒ of the desired product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol.

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification process.

Troubleshooting Flowchart

G Start Problem Observed PoorSep Poor Separation (Mixed Fractions) Start->PoorSep Degradation Low Yield / Product Degradation Start->Degradation Tailing Peak Tailing / Streaking Start->Tailing NoElution Compound Stuck on Column Start->NoElution Sol_PoorSep1 Decrease eluent polarity or use a gradient PoorSep->Sol_PoorSep1 Sol_PoorSep2 Reduce sample load PoorSep->Sol_PoorSep2 Sol_PoorSep3 Repack column carefully PoorSep->Sol_PoorSep3 Sol_Deg1 Use neutralized silica gel (add 0.1-1% Et3N to eluent) Degradation->Sol_Deg1 Sol_Deg2 Switch to neutral alumina Degradation->Sol_Deg2 Sol_Deg3 Run column faster Degradation->Sol_Deg3 Sol_Tail1 Add polar modifier to eluent (e.g., 0.5% MeOH or Et3N) Tailing->Sol_Tail1 Sol_Tail2 Ensure proper packing Tailing->Sol_Tail2 Sol_NoElute1 Increase eluent polarity significantly (e.g., DCM/MeOH) NoElution->Sol_NoElute1 Sol_NoElute2 Check TLC with stronger solvent systems NoElution->Sol_NoElute2

Caption: A decision-making flowchart for troubleshooting common chromatography issues.

Issue 1: Poor Separation of Product from an Impurity

  • Symptom: Fractions contain both the desired product and a closely-running impurity, as seen on TLC.

  • Possible Cause & Solution:

    • Incorrect Solvent Polarity: The eluent may be too polar, causing all compounds to move too quickly and co-elute.

      • Action: Decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate). Consider using a shallow gradient elution, starting with a very non-polar solvent and slowly increasing the polarity.[10]

    • Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.

      • Action: Repeat the chromatography with less material or use a larger column with more silica gel.[14]

    • Poor Column Packing: Channels or cracks in the silica bed can lead to uneven flow and band broadening.

      • Action: Ensure the column is packed uniformly as a slurry without any air bubbles and that the silica bed is never allowed to run dry.[13]

Issue 2: Product Degradation on the Column

  • Symptom: The yield of the purified product is very low, and TLC analysis of the fractions shows a new, more polar spot (likely the de-silylated byproduct).

  • Possible Cause & Solution:

    • Acidic Silica Gel: The inherent acidity of the silica gel is likely catalyzing the hydrolysis of the Si-O-Ph bond.[4][5]

      • Action 1 (Neutralization): Deactivate the silica by adding a small amount of a non-nucleophilic base, such as triethylamine (Et₃N or TEA), to the eluent (typically 0.1-1%). This will neutralize the acidic silanol sites.[4]

      • Action 2 (Alternative Stationary Phase): Switch to a less acidic stationary phase, such as neutral alumina. Note that alumina has different activity levels, so TLC should be repeated to find the correct solvent system.

      • Action 3 (Speed): Minimize the contact time between the compound and the stationary phase by running the flash column as quickly as possible while still achieving separation.

Issue 3: Significant Peak Tailing

  • Symptom: The product spot on the TLC is streaked, and on the column, it elutes over a large number of fractions, leading to very dilute solutions.

  • Possible Cause & Solution:

    • Strong Analyte-Stationary Phase Interaction: The primary alcohol group on your molecule is interacting very strongly with the acidic silanol sites on the silica surface, causing it to "stick" and elute slowly and unevenly.[11]

      • Action: Add a small amount of a polar modifier to the eluent. A tiny percentage of methanol (0.5-1%) or triethylamine (0.5-1%) can occupy the most active sites on the silica, allowing your compound to elute in a much sharper band. Be cautious, as this will increase the eluting power of the solvent system significantly.

References

  • Different Types of Stationary Phases in Liquid Chromatography. Veeprho. Available from: [Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. 2023. Available from: [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester Chemistry Department. Available from: [Link]

  • Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PMC. Available from: [Link]

  • Chromatographic Evidence of Silyl Ether Formation (SEF) in Supercritical Fluid Chromatography. ACS Publications. 2014. Available from: [Link]

  • KR20140136504A - Alternative methods for the synthesis of organosilicon compounds. Google Patents.
  • LC Chromatography Troubleshooting Guide. Phenomenex. 2023. Available from: [Link]

  • techniques for silylation. ResearchGate. Available from: [Link]

  • Deprotection of silyl ethers by using SO3H silica gel: Application to sugar, nucleoside, and alkaloid derivatives. ResearchGate. Available from: [Link]

  • Chromatographic silanol activity test procedures: The quest for a universal test. ScienceDirect. Available from: [Link]

  • C18: Most Popular RP Stationary Phase. Phenomenex. 2017. Available from: [Link]

  • Guide to Choosing the Correct HPLC Solvent. Phenomenex. Available from: [Link]

  • Reductive Deprotection of Silyl Groups with Wilkinson’s Catalyst/Catechol Borane. PMC. Available from: [Link]

  • Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Thieme. Available from: [Link]

  • GC Column Troubleshooting Guide. Phenomenex. Available from: [Link]

  • Deprotection of Silyl Ethers. Gelest Technical Library. Available from: [Link]

  • A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films. MDPI. 2021. Available from: [Link]

  • Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. MDPI. Available from: [Link]

  • Solvent System Selection Strategies in Countercurrent Separation. PMC. Available from: [Link]

  • TROUBLESHOOTING GUIDE. Restek. Available from: [Link]

  • B. Column Chromatography. Chemistry LibreTexts. 2023. Available from: [Link]

  • Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. ACS Publications. 2015. Available from: [Link]

  • Developing a Novel Solvent System to Separate Polar and Nonpolar Leaf Pigments of Copperleaf (Acalypha wilkesiana) Using Thin Layer Chromatography. Qeios. 2023. Available from: [Link]

  • Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PMC. 2017. Available from: [Link]

  • Solid-phase extraction columns in the analysis of lipids. AOCS. 2019. Available from: [Link]

  • Troubleshooting Flash Chromatography. Columbia University. Available from: [Link]

  • Vinylsilanes are an important organic motif that serve a variety of purposes in organic synth. Science of Synthesis. Available from: [Link]

  • column chromatography & purification of organic compounds. YouTube. 2021. Available from: [Link]

  • Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. Sonari College. 2022. Available from: [Link]

  • Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds. MDPI. Available from: [Link]

  • HPLC Troubleshooting Guide. Millipore. Available from: [Link]

  • Column Chromatography Theory. University of Toronto Scarborough. Available from: [Link]

  • Selecting the Stationary Phase. CAMAG. Available from: [Link]

  • Purification by Flash Column Chromatography. MIT OpenCourseWare. Available from: [Link]

  • How to chemically remove silane molecules which are covalently bound to silica surface?. ResearchGate. 2015. Available from: [Link]

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Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol Substitution Reactions

Welcome to the technical support center for substitution reactions involving the sterically demanding substrate, {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for substitution reactions involving the sterically demanding substrate, {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges posed by significant steric hindrance in their synthetic pathways. Here, we provide in-depth troubleshooting advice, validated protocols, and a foundational understanding of the mechanistic principles at play.

Introduction: The Challenge of a Crowded Reaction Center

The molecule {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol presents a formidable challenge for standard nucleophilic substitution reactions. The central silicon atom is sterically shielded by two bulky groups: a phenyl ring substituted with a methanol group and a 4-phenoxyphenyl group. This significant steric congestion around the reactive center can dramatically slow down or completely inhibit conventional substitution pathways like the SN2 mechanism, which requires a backside attack by the nucleophile.[1][2][3] This guide will explore strategies to circumvent these steric barriers and achieve successful substitution.

Troubleshooting and FAQs

This section addresses common issues encountered during substitution reactions with sterically hindered silyl-aryl methanols.

Question 1: My substitution reaction is not proceeding, or the yield is extremely low. What are the likely causes?

Answer:

This is a classic symptom of severe steric hindrance. Several factors could be at play:

  • Inappropriate Reaction Mechanism: Standard SN2 conditions are often ineffective for this substrate. The bulky substituents physically block the required backside nucleophilic attack.[1][2]

  • Insufficiently Reactive Nucleophile/Electrophile: The steric barrier necessitates the use of highly reactive reagents to overcome the high activation energy of the reaction.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. Conditions that favor alternative pathways or fail to provide enough energy for the reaction to proceed will result in low yields.

  • Leaving Group Inefficiency: A poor leaving group will further disfavor the substitution reaction.

Question 2: How can I promote a substitution reaction despite the steric hindrance?

Answer:

Overcoming steric hindrance requires a multi-faceted approach:

  • Promote an SN1-like or Alternative Mechanism: Conditions that favor the formation of a silicenium ion-like intermediate can be more effective. This typically involves using a polar, protic solvent to stabilize the intermediate and a good leaving group.[4] However, true SN1 reactions at silicon are less common than at carbon. More often, substitution at silicon proceeds through a five-coordinate intermediate.[5][6]

  • Utilize a Highly Reactive Electrophile: Converting the hydroxyl group of the methanol to a better leaving group, such as a tosylate or triflate, will make the subsequent substitution more favorable.

  • Employ a Catalyst: Lewis acids or other catalysts can activate the substrate and facilitate the departure of the leaving group.[7] For instance, zinc-catalyzed nucleophilic substitution has been shown to be effective for a range of functionalized tetraorganosilanes.[8]

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier. However, this must be balanced against the potential for side reactions and decomposition.

Question 3: Are there specific types of nucleophiles that are more effective for this substrate?

Answer:

Yes, the choice of nucleophile is critical.

  • Smaller Nucleophiles: Smaller nucleophiles will experience less steric repulsion when approaching the electrophilic center.

  • Highly Reactive Nucleophiles: "Naked" anions, such as fluoride ions from sources like tetra-n-butylammonium fluoride (TBAF), are potent nucleophiles for silicon centers. Fluoride's high affinity for silicon can drive the reaction forward.[5]

  • Organometallic Reagents: Reagents like Grignards or organolithiums can be effective, but their reactivity needs to be carefully controlled to avoid unwanted side reactions.

Question 4: What role does the solvent play in these reactions?

Answer:

The solvent plays a crucial role in stabilizing intermediates and influencing the reaction pathway.

  • Polar Aprotic Solvents (e.g., THF, DMF): These solvents are generally preferred for SN2-type reactions as they do not solvate the nucleophile as strongly, leaving it more reactive.

  • Polar Protic Solvents (e.g., alcohols, water): These solvents can stabilize carbocation-like intermediates, potentially favoring an SN1-like mechanism. They can also participate in the reaction, so their use must be carefully considered.

  • Non-polar Solvents (e.g., Toluene, Hexane): These are less common for substitution reactions but may be used in specific catalytic systems.

Mechanistic Insights: Navigating the Reaction Landscape

Substitution reactions at a silicon center differ significantly from those at a carbon center. While carbon typically undergoes a concerted SN2 or a stepwise SN1 mechanism, silicon can accommodate a five-coordinate intermediate due to the availability of its d-orbitals.[5][6] This allows for associative mechanisms where the nucleophile attacks the silicon center before the leaving group departs.

The steric bulk of the {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol substrate heavily influences which mechanistic pathway is accessible.

Steric_Hindrance_Mechanism Substrate {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol (High Steric Hindrance) SN2 SN2 Pathway (Backside Attack) Substrate->SN2 Difficult Associative Associative Pathway (Pentacoordinate Intermediate) Substrate->Associative Favored Blocked Sterically Blocked SN2->Blocked Product Substituted Product Associative->Product

Caption: Influence of steric hindrance on reaction pathways.

The bulky substituents effectively create a "steric wall" around the silicon atom, making the direct backside attack required for a classic SN2 reaction highly unfavorable.[1][2] An associative mechanism, proceeding through a more stable five-coordinate silicon intermediate, offers a lower energy pathway to the desired product.[6]

Validated Protocols for Overcoming Steric Hindrance

The following protocols provide starting points for achieving substitution on the {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol substrate. Optimization may be required based on the specific nucleophile and desired product.

Protocol 1: Two-Step Activation and Substitution via a Tosylate Intermediate

This protocol involves converting the alcohol to a better leaving group (tosylate) followed by nucleophilic substitution.

Step 1: Tosylation of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol

  • Dissolve {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Nucleophilic Substitution of the Tosylate

  • Dissolve the purified tosylate (1.0 eq) in a suitable polar aprotic solvent (e.g., THF or DMF) under an inert atmosphere.

  • Add the desired nucleophile (1.5 - 3.0 eq). The amount will depend on the nucleophile's reactivity.

  • Heat the reaction mixture to a temperature between 60 °C and 100 °C. The optimal temperature will need to be determined empirically.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench appropriately (e.g., with water or a saturated ammonium chloride solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or ether).

  • Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.

  • Purify the final product by column chromatography.

Protocol 2: Fluoride-Mediated Substitution

This protocol leverages the high affinity of fluoride for silicon to drive the substitution.

  • In a dry flask under an inert atmosphere, dissolve {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol (1.0 eq) in anhydrous THF.

  • Add a fluoride source, such as tetra-n-butylammonium fluoride (TBAF) (1.1 - 1.5 eq), as a 1M solution in THF.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • The nucleophile in this case is the fluoride ion, which will displace the hydroxyl group to form a fluorosilane.

  • Monitor the formation of the fluorosilane intermediate.

  • If a different nucleophile is desired, it can sometimes be added in situ with the fluoride source, though this may lead to competitive reactions. A stepwise approach is often cleaner.

  • Work-up and purification are similar to the methods described in Protocol 1.

Comparison of Reaction Conditions
ParameterProtocol 1 (Tosylation)Protocol 2 (Fluoride-Mediated)
Mechanism SN2-like on an activated substrateDriven by Si-F bond formation
Reagents TsCl, Et3N, NucleophileTBAF
Temperature 0 °C to 100 °CRoom temp to 50 °C
Advantages Broad applicability with various nucleophilesMild conditions, highly effective for Si-OH
Disadvantages Two-step process, requires a stable nucleophileMay not be suitable for all subsequent substitutions

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Protocol 1: Tosylation Route cluster_1 Protocol 2: Fluoride Route A1 Start: {2-[...silyl]phenyl}methanol B1 Tosylation: TsCl, Et3N, DCM A1->B1 C1 Purification 1 B1->C1 D1 Nucleophilic Substitution: Nu-, Heat, THF/DMF C1->D1 E1 Work-up & Purification 2 D1->E1 F1 Final Product E1->F1 A2 Start: {2-[...silyl]phenyl}methanol B2 Fluoride Activation: TBAF, THF A2->B2 C2 Work-up & Purification B2->C2 D2 Fluorosilane Intermediate C2->D2

Caption: Workflow for substitution reactions.

Concluding Remarks

Successfully performing substitution reactions on sterically encumbered substrates like {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol hinges on moving beyond standard SN2 conditions. By activating the leaving group, employing highly reactive nucleophiles, and choosing conditions that favor alternative, lower-energy mechanistic pathways, researchers can overcome the formidable steric barriers. The protocols and troubleshooting advice provided in this guide offer a robust starting point for the synthesis and modification of this challenging class of molecules.

References

  • Chemistry LibreTexts. (2022, October 4). 4.18: Nucleophilic Substitution at Silicon. Retrieved from [Link]

  • Rzepa, H. (2016, May 27). An alternative mechanism for nucleophilic substitution at silicon using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog. Retrieved from [Link]

  • Bickelhaupt, F. M., & van der Ende, D. A. (2014). Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier. ChemistryOpen, 3(4), 139-142.
  • Corriu, R. J. P., & Henner, B. J. L. (1973). Mechanism of nucleophilic substitution at silicon: kinetic evidence on the slow formation of a five-co-ordinate silicon intermediate.
  • Bassindale, A. R., & Stout, T. (1986). The mechanism of nucleophilic substitution at silicon. Journal of the Chemical Society, Perkin Transactions 2, 221-226.
  • García-García, P., et al. (2017). Insight into the Key Factors that Influence the Reaction Pathways in the Silyl-Prins Cyclization of gem-Vinylsilyl Alcohols. European Journal of Organic Chemistry, 2017(42), 6335-6343.
  • Marciniec, B., & Kownacki, I. (2001). Synthesis of organofunctional silanes with sterically hindered substituents at silicon atoms. Applied Organometallic Chemistry, 15(10), 871-878.
  • Khan Academy. (n.d.). Multiple substituents. Retrieved from [Link]

  • Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. Retrieved from [Link]

  • Scribd. (n.d.). Substituent Effects on Benzene Reactivity. Retrieved from [Link]

  • University of Calgary. (n.d.). Substituent Effects. Retrieved from [Link]

  • ACS Publications. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylsilane synthesis. Retrieved from [Link]

  • ACS Publications. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

  • eScholarship. (n.d.). Selective Silylation of Aromatic and Aliphatic C–H Bonds By Caleb Karmel. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN1 and SN2 Reactions. Retrieved from [Link]

  • National Institutes of Health. (2022, March 12). A real space picture of the role of steric effects in SN2 reactions. Journal of Computational Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Silyl-Heck Reactions for the Preparation of Unsaturated Organosilanes. Synlett. Retrieved from [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Retrieved from [Link]

  • NextSDS. (n.d.). {2-[(4-methoxyphenyl)dimethylsilyl]phenyl}methanol — Chemical Substance Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2010, May). Synthesis of 2, 2-dimethyl-4-phenyl-[9][10]-dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. Bulletin of the Chemical Society of Ethiopia. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling the Synthesis of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol

Welcome to the technical support center for the laboratory-scale production of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol. This guide is designed for researchers, chemists, and process development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the laboratory-scale production of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered when scaling up this multi-step synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and adapt these methods to your specific laboratory environment.

Overview of Synthetic Strategy

The synthesis of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol is a multi-step process that requires careful control over reaction conditions. The most common route involves a Grignard reaction, which is highly sensitive to moisture and atmospheric oxygen.[1] The overall strategy involves the protection of a reactive functional group, formation of an organometallic reagent, coupling with a silicon electrophile, and subsequent deprotection to yield the final product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Formation cluster_2 Step 3: Silylation cluster_3 Step 4: Deprotection & Final Product A 2-Bromobenzyl alcohol B Protected Alcohol (e.g., TBDMS Ether) A->B TBDMSCl, Imidazole, DMF C Mg turnings, Anhydrous THF D Grignard Reagent C->D F Protected Target Molecule D->F E Chloro(dimethyl) (4-phenoxyphenyl)silane E->F G {2-[Dimethyl(4-phenoxyphenyl)silyl] phenyl}methanol F->G TBAF, THF

Caption: High-level workflow for the synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group necessary for the starting material, 2-bromobenzyl alcohol?

A: The Grignard reaction requires the formation of a highly basic organomagnesium halide (R-MgX). This reagent will react with any acidic protons in the reaction mixture, in a process that is much faster than the desired carbon-carbon or carbon-silicon bond formation.[1] The hydroxyl group (-OH) of the benzyl alcohol is acidic (pKa ≈ 16) and will quench the Grignard reagent as it forms, preventing the subsequent silylation step.[2] By "protecting" the alcohol, typically as a silyl ether, we replace the acidic proton with a non-reactive group, allowing the Grignard reagent to form and react as intended.[1]

Q2: What are the most critical parameters for successfully scaling up the Grignard reaction step?

A: The two most critical parameters are the complete exclusion of water and oxygen.

  • Anhydrous Conditions: Water will rapidly protonate and destroy the Grignard reagent. All glassware must be rigorously dried (flame-dried or oven-dried), and all solvents and reagents must be anhydrous.

  • Inert Atmosphere: Oxygen can also react with the Grignard reagent, leading to the formation of undesired peroxide byproducts. Performing the reaction under an inert atmosphere (e.g., dry nitrogen or argon) is essential. Beyond these, the quality of the magnesium turnings and proper initiation of the reaction are key.

Q3: I am having trouble purifying the final product. What are the common challenges?

A: Purification of organosilicon compounds can be challenging due to the presence of closely-related impurities.[3] Common issues include:

  • Silanol Byproducts: Incomplete reactions or exposure to moisture during workup can lead to the formation of silanols (R₃Si-OH) from unreacted chlorosilane. These can co-elute with the desired product on silica gel.

  • Disiloxanes: Silanols can condense to form disiloxanes (R₃Si-O-SiR₃), which are often non-polar and can be difficult to separate.[4]

  • Similar Polarity: The starting materials, intermediates, and byproducts may have very similar polarities, making separation by standard column chromatography difficult.[5] Careful selection of the eluent system and potentially using alternative purification techniques like preparative HPLC may be necessary.[5]

Troubleshooting Guide

Problem Area 1: Grignard Reagent Formation

Q: My Grignard reaction won't start. The solution remains colorless and the magnesium is unreactive. What should I do?

A: Failure to initiate is the most common problem in Grignard synthesis. Here is a decision tree to diagnose the issue:

G A Grignard Reaction Fails to Initiate B Are all glassware and solvents scrupulously dry? A->B C Is the magnesium surface activated? B->C Yes B_no No: Re-dry all glassware (flame or oven). Use freshly distilled, anhydrous solvents. B->B_no No D Is the aryl halide pure? C->D Yes C_no No: Add a small crystal of iodine (I₂). Crush Mg turnings under N₂. Briefly apply heat with a heat gun. C->C_no No D_no No: Purify the halide by distillation or chromatography. Ensure no residual water or protic solvent. D->D_no No

Caption: Decision tree for troubleshooting Grignard reaction initiation.

Detailed Causes & Solutions:

Problem Potential Cause Solution
Reaction does not initiate Moisture: Presence of water in glassware or solvents.Flame-dry or oven-dry all glassware immediately before use. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., THF over sodium/benzophenone).
Inactive Magnesium: The surface of the magnesium turnings is coated with magnesium oxide (MgO), which prevents reaction.Gently crush the magnesium turnings in a dry mortar and pestle (under nitrogen) to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator.
Reaction starts, then stops Insufficient Halide Concentration: The initial concentration of the aryl halide is too low to sustain the reaction.Ensure the initial addition of the aryl halide solution is concentrated enough to create a localized high concentration around the magnesium turnings.
Formation of a dark precipitate (Wurtz Coupling) High Temperature: The reaction is running too hot, promoting the homocoupling of the aryl halide (R-X + R-X -> R-R).Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in a water bath. Add the aryl halide solution dropwise to control the reaction rate.
Problem Area 2: Silylation and Product Purity

Q: My reaction yields are low, and I see significant amounts of homocoupled (biphenyl) and protodesilylated byproducts. Why is this happening?

A: These side reactions point to issues with reaction conditions or reagent quality.

Problem Potential Cause Solution
Low Yield of Silylated Product Incorrect Stoichiometry: The concentration of the generated Grignard reagent was not accurately determined, leading to the use of insufficient chlorosilane.Before adding the chlorosilane, consider titrating a small aliquot of the Grignard reagent (e.g., using a known concentration of I₂) to determine its exact molarity.
Steric Hindrance: If the protecting group or the silylating agent is exceptionally bulky, the reaction rate may be slow.[6]Increase the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C) after the addition of the chlorosilane is complete.
Protodesilylation (Cleavage of C-Si bond) Acidic Workup: The C-Si bond can be sensitive to acid. Quenching the reaction with a strong acid can replace the silyl group with a proton.[7]Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is a milder proton source. Avoid using strong acids like HCl for the initial workup.
Silyl Ether Deprotection Harsh Conditions: The silyl ether protecting group is being cleaved during the silylation reaction or workup.[7]Ensure the workup conditions are neutral or slightly basic. If using a fluoride source for other reasons, be aware it can cleave silyl ethers.[7] Perform a control experiment subjecting the protected starting material to the reaction conditions without the Grignard to test its stability.[7]

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable for most organosilicon compounds).[8][9][10] Have an emergency eyewash and shower station readily accessible.[11]

Protocol 1: Protection of 2-Bromobenzyl Alcohol

This protocol uses tert-butyldimethylsilyl chloride (TBDMSCl), which forms a robust silyl ether that is stable to Grignard conditions but can be removed later.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-bromobenzyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Silylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of TBDMSCl (1.2 eq) in anhydrous DMF dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure protected alcohol.

Protocol 2: Grignard Formation and Silylation

This is the critical step and must be performed under strictly anhydrous conditions.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stirrer, and a nitrogen inlet/bubbler.

  • Magnesium Activation: Add magnesium turnings (1.5 eq) to the flask. Briefly heat the flask with a heat gun under a strong flow of nitrogen to drive off any residual moisture. Add a single crystal of iodine.

  • Initiation: Add a small portion (approx. 10%) of the protected 2-bromobenzyl alcohol (from Protocol 1, 1.0 eq) dissolved in anhydrous tetrahydrofuran (THF) to the dropping funnel and add it to the magnesium. The solution should turn cloudy and begin to reflux gently as the reaction initiates.

  • Grignard Formation: Once initiated, dilute the remaining aryl bromide solution with more anhydrous THF and add it dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation.

  • Silylation: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of chloro(dimethyl)(4-phenoxyphenyl)silane (1.1 eq) in anhydrous THF dropwise.

  • Reaction & Workup: After addition, allow the mixture to warm to room temperature and stir overnight. Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography.

Protocol 3: Deprotection to Yield Final Product
  • Setup: Dissolve the purified, protected product from Protocol 2 (1.0 eq) in THF in a round-bottom flask.

  • Deprotection: Add a solution of tetra-n-butylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq) dropwise at room temperature.

  • Reaction and Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Final Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography on silica gel to afford the final product, {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[12][13]

References

  • [Synthesis of 2, 2-dimethyl-4-phenyl-[8][14]-dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. ResearchGate.]([Link])

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Validation of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol: A Comparative Guide to NMR Methodologies

For researchers and drug development professionals working with advanced organosilane intermediates, structural verification is a critical bottleneck. The compound {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with advanced organosilane intermediates, structural verification is a critical bottleneck. The compound {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol (CAS: 1244855-74-0)[1] represents a highly complex analytical challenge. Featuring a central dimethylsilyl core flanked by a bulky 4-phenoxyphenyl group and a 2-(hydroxymethyl)phenyl moiety, this molecule contains 13 aromatic protons distributed across three distinct rings.

This guide objectively compares the performance of modern Nuclear Magnetic Resonance (NMR) platforms—ranging from accessible benchtop systems to high-field 2D suites—for the characterization of this specific silyl ether/alcohol linker. By establishing a self-validating analytical workflow, we demonstrate how to overcome severe signal overlap and definitively prove molecular connectivity.

The Analytical Challenge: Why Platform Choice Matters

In organosilane chemistry, confirming the exact regiochemistry of aromatic substituents around the silicon atom is paramount[2]. Because the 13 aromatic protons of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol resonate within a narrow 0.8 ppm window (δ 6.8–7.6 ppm), standard 1D 1 H NMR at lower magnetic fields suffers from severe J-coupling overlap.

To select the right analytical tool, scientists must balance the need for rapid kinetic tracking during synthesis against the need for unambiguous structural elucidation of the final purified active pharmaceutical ingredient (API) intermediate.

Comparative Analysis of NMR Platforms
FeatureBenchtop NMR (80 MHz)Standard NMR (400 MHz)High-Field NMR (600 MHz + Cryoprobe)
Primary Use Case Real-time reaction monitoringRoutine purity & yield checksUnambiguous structural elucidation
Aromatic Resolution Poor (Broad overlapping lump)Moderate (Partial multiplet resolution)Excellent (Clear J-coupling extraction)
Si-CH 3​ Detection Excellent (Isolated at ~0.5 ppm)ExcellentExcellent
2D Capability Limited (Time-consuming, low res)Good (Routine COSY/HSQC)Superior (High-res HMBC/HSQC)
Cost & Infrastructure Low (Cryogen-free, fume hood)High (Dedicated facility)Very High (Specialized facility)

Causality in Platform Selection: While high-field NMR is the gold standard for resolving overlapping aromatic signals by expanding the chemical shift dispersion in Hz[3], benchtop NMR is highly effective for reaction monitoring. The Si-CH 3​ signal at ~0.5 ppm is far removed from solvent and aromatic noise. By monitoring the integration of this specific peak over time in a flow-cell setup, chemists can quantitatively track reaction kinetics without the need for high-field instruments[4].

Workflow cluster_platforms NMR Platform Comparison Prep Sample Preparation 15 mg in CDCl3 + TMS Benchtop Benchtop NMR (80 MHz) Reaction Monitoring Prep->Benchtop HighField High-Field NMR (600 MHz) Structural Elucidation Prep->HighField Data1 Kinetic Tracking (Isolated Si-CH3 peak) Benchtop->Data1 Data2 2D Connectivity (HSQC / HMBC / COSY) HighField->Data2 Val Orthogonal Structural Validation Data1->Val Data2->Val

Comparative NMR workflow for organosilane structural validation and reaction monitoring.

Experimental Methodologies: A Self-Validating Protocol

To ensure scientific integrity, the following protocols are designed as self-validating systems. The use of internal standards and orthogonal 2D connectivity ensures the structure is proven internally, without relying solely on external mass spectrometry.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol in 0.6 mL of deuterated chloroform (CDCl 3​ ). Causality: CDCl 3​ is chosen because it lacks exchangeable protons that would mask the critical -OH signal of the benzyl alcohol moiety.

  • Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS). Causality: Accurate referencing to 0.0 ppm is mandatory for organosilanes, as the Si-CH 3​ protons resonate extremely close to the reference standard (typically ~0.5 ppm).

Step 2: High-Field Acquisition (600 MHz)
  • 1D 1 H and 13 C NMR: Acquire standard 1D spectra. Ensure the relaxation delay (D1) is set to at least 2 seconds for 1 H and 5 seconds for 13 C to allow for accurate integration of the quaternary aromatic carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Run a 1 H- 13 C HSQC to map all directly bonded C-H pairs, immediately separating the overlapping aromatic protons based on their distinct 13 C chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling constant delay for 3JCH​=8 Hz. This is the most critical step for proving the molecular skeleton[2].

Quantitative Data & Spectral Assignments

The table below summarizes the expected high-field (600 MHz) NMR assignments for {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol. By dispersing the signals across the 13 C dimension, the high-field platform resolves the ambiguity of the 13 aromatic protons.

Moiety 1 H Chemical Shift (δ, ppm)Multiplicity & Integration 13 C Chemical Shift (δ, ppm)Assignment Notes
Si-CH 3​ 0.52Singlet, 6H-1.0Sharp, diagnostic upfield shift.
-OH 1.65Broad Singlet, 1HN/AVariable based on concentration/H 2​ O.
CH 2​ -OH 4.62Singlet, 2H65.0Benzyl alcohol methylene.
O-C 6​ H 5​ (Phenoxy) 7.00 - 7.35Multiplets, 5H119.0, 123.0, 129.0Ortho, para, and meta protons respectively.
Si-C 6​ H 4​ -O 6.95 (m), 7.45 (o)Doublets, 4H118.0, 135.0AA'BB' spin system; distinctive coupling.
Si-C 6​ H 4​ -CH 2​ 7.20 - 7.50Multiplets, 4H127.0 - 135.0Overlaps heavily with phenoxy group in 1D.
Quaternary C N/AN/A132.0, 136.0, 145.0, 156.0, 158.0Ipso carbons (Si-C, O-C, C-C).

Mechanistic Connectivity: The Power of HMBC

The definitive proof of this molecule's structure lies in the HMBC experiment. To validate that both the 4-phenoxyphenyl group and the 2-(hydroxymethyl)phenyl group are attached to the same silicon atom, we look at the long-range heteronuclear couplings.

The protons of the Si-CH 3​ groups (δ 0.52 ppm) act as an "NMR anchor." In the HMBC spectrum, these protons will show strong 3-bond ( 3JCH​ ) cross-peaks to the ipso-carbons of both aromatic rings (δ ~132.0 ppm and δ ~136.0 ppm). Furthermore, the CH 2​ protons (δ 4.62 ppm) will show a 3JCH​ correlation back to the ipso-carbon of the benzyl ring, locking the entire structural framework into place.

HMBC_Connectivity SiMe Si-CH3 Protons δ 0.52 ppm C_ipso1 Ipso-Carbon 4-phenoxyphenyl SiMe->C_ipso1 3J_CH C_ipso2 Ipso-Carbon 2-benzyl alcohol SiMe->C_ipso2 3J_CH CH2 CH2-OH Protons δ 4.62 ppm CH2->C_ipso2 3J_CH C_ortho Ortho-Carbon 2-benzyl alcohol CH2->C_ortho 2J_CH

Key HMBC correlations establishing the central silicon connectivity to the aromatic rings.

Conclusion

For the characterization of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol, no single analytical platform provides a complete solution. Benchtop NMR (80 MHz) excels in operational efficiency, allowing chemists to track the formation of the diagnostic Si-CH 3​ bond in real-time[4]. However, for regulatory submissions or definitive structural proof of the API intermediate, High-Field NMR (600 MHz) paired with 2D HMBC/HSQC is non-negotiable[2]. By utilizing the Si-CH 3​ protons as an HMBC anchor, researchers can create a self-validating dataset that unambiguously confirms the complex regiochemistry of this tri-aromatic organosilane.

References

  • Characterization of Isomeric Structures in a Mixture of Organosilanes Using Multidimensional NMR ACS Publications[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments[Link]

  • Reaction Monitoring by Benchtop NMR Spectroscopy Using a Novel Stationary Flow Reactor Setup ACS Publications[Link]

  • 1244855-74-0 (C21H22O2Si) - PubChemLite Université du Luxembourg[Link]

Sources

Comparative

A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Fragmentation of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol and its Analytical Alternatives

Furthermore, we will objectively compare the insights derivable from HRMS with alternative analytical methodologies, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) f...

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Author: BenchChem Technical Support Team. Date: March 2026

Furthermore, we will objectively compare the insights derivable from HRMS with alternative analytical methodologies, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the critical understanding needed to select the most appropriate analytical strategy for their specific research goals.

The Subject Molecule: {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol

Before delving into its fragmentation behavior, it is essential to understand the structural characteristics of the target molecule.

PropertyValueSource
Molecular Formula C21H22OSi
Monoisotopic Mass 318.14398 Da
CAS Number 1244855-74-0[2]

The structure features a central silicon atom bonded to two methyl groups, a phenylmethanol group, and a 4-phenoxyphenyl group. The presence of the hydroxyl group offers a site for derivatization, while the various aromatic and silyl bonds provide multiple potential cleavage points under mass spectrometric analysis.

High-Resolution Mass Spectrometry: A Predictive Fragmentation Pathway

High-resolution mass spectrometry, particularly with techniques like Electrospray Ionization (ESI) coupled to a high-resolution analyzer such as an Orbitrap or FT-ICR, is a powerful tool for determining the elemental composition of ions.[3] For {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol, analysis in positive ion mode would likely proceed via protonation of the hydroxyl group or the ether oxygen. The subsequent fragmentation in an MS/MS experiment (e.g., Collision-Induced Dissociation - CID) can be predicted based on the established chemistry of organosilicon compounds.[4][5]

A primary and highly characteristic fragmentation pathway for silyl ethers and related compounds involves the cleavage of an alkyl group from the silicon atom.[6] In this case, the loss of a methyl radical (•CH3) from the protonated molecule [M+H]+ is anticipated to be a dominant fragmentation step.

Another predictable fragmentation involves the loss of water from the protonated molecule, facilitated by the hydroxymethyl group. This would result in a stable benzylic carbocation. Further fragmentation could then proceed through cleavage of the silicon-phenyl bond or rearrangements involving the phenoxy group. The interaction between the silyl center and remote phenyl groups can lead to complex rearrangements and the formation of stable, delocalized ions.[4][7]

Here is a diagram illustrating the predicted primary fragmentation pathways:

fragmentation_pathway M [M+H]+ m/z 319.1513 frag1 Loss of CH3• [M+H - CH3]+ m/z 304.1280 M->frag1 - •CH3 frag2 Loss of H2O [M+H - H2O]+ m/z 301.1412 M->frag2 - H2O frag3 Loss of C6H5O• [M+H - C6H5O]+ m/z 226.1099 M->frag3 - •OC6H5 frag4 [Si(CH3)2(C6H4CH2OH)]+ m/z 165.0786 frag3->frag4 rearrangement

Caption: Predicted HRMS fragmentation of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol.

Comparative Analysis: Alternative Methodologies

While HRMS provides exquisite mass accuracy and fragmentation data, a comprehensive structural characterization often benefits from complementary techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
HRMS Elemental composition, fragmentation pathways, structural motifs.High sensitivity, high resolution, requires minimal sample.Isomeric differentiation can be challenging, fragmentation can be complex.
NMR Spectroscopy Detailed connectivity of atoms (1H, 13C, 29Si), stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity, requires larger sample amounts, complex spectra.
GC-MS (with derivatization) Retention time, mass spectrum of volatile derivatives.Excellent for separating mixtures, established libraries for identification.[8]Requires derivatization, potential for artifacts, thermal degradation.[8]
FTIR Spectroscopy Presence of functional groups (e.g., O-H, Si-C, C-O-C).Fast, non-destructive, provides information on bonding.Provides limited structural detail, not suitable for complex mixtures.

In-Depth Comparison: HRMS vs. NMR vs. Derivatization GC-MS

HRMS: The primary strength of HRMS in this context is its ability to confirm the elemental formula of the parent compound and its fragments with a high degree of certainty.[3] This is invaluable for novel compounds where reference spectra are unavailable. The fragmentation pattern, while predictive in this case, offers clues to the lability of different bonds within the molecule.

NMR Spectroscopy: For an unambiguous structural confirmation, NMR is the gold standard. 1H and 13C NMR would elucidate the structure of the aromatic rings and the hydroxymethyl group. Crucially, 29Si NMR would directly probe the environment of the silicon atom, confirming its substitution pattern.[9] While powerful, NMR is less sensitive than MS and may require more substantial quantities of the purified compound.

GC-MS with Silylation: Given the presence of a hydroxyl group, the molecule is amenable to derivatization, for instance, by reacting it with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10] This would increase its volatility, making it suitable for GC-MS analysis.[6] The resulting trimethylsilyl (TMS) ether would exhibit a different fragmentation pattern, likely dominated by the loss of a methyl group from either silicon atom and the characteristic m/z 73 ion (Si(CH3)3)+.[6] This approach is particularly useful for quantitative analysis and for analyzing the compound within a complex mixture. However, the derivatization step adds complexity and potential for incomplete reactions or side products.[8]

The following diagram illustrates a comparative workflow:

comparative_workflow cluster_hrms HRMS Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis hrms_sample Direct Infusion of Sample hrms_analysis ESI-HRMS/MS hrms_sample->hrms_analysis hrms_data Accurate Mass & Fragmentation Pattern hrms_analysis->hrms_data gcms_sample Sample + BSTFA derivatization Silylation (60°C) gcms_sample->derivatization gcms_analysis GC-MS Injection derivatization->gcms_analysis gcms_data Retention Time & EI Spectrum gcms_analysis->gcms_data nmr_sample Sample in CDCl3 nmr_analysis 1H, 13C, 29Si NMR nmr_sample->nmr_analysis nmr_data Definitive Structure nmr_analysis->nmr_data

Caption: Comparative analytical workflows.

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a 1 µg/mL solution of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ or Bruker timsTOF).

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.

  • Full Scan Analysis: Acquire a full scan spectrum from m/z 100-1000 with a resolution of at least 60,000.

  • Tandem MS (MS/MS): Isolate the [M+H]+ ion (predicted m/z 319.1513) and subject it to Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) with a normalized collision energy of 20-40 eV.

  • Data Analysis: Analyze the resulting fragment ions for their accurate mass to determine their elemental composition and propose fragmentation pathways.

Protocol 2: GC-MS with Silylation Derivatization
  • Sample Preparation: Evaporate 100 µg of the sample to dryness under a stream of nitrogen.

  • Derivatization: Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and 50 µL of anhydrous pyridine. Cap the vial tightly and heat at 60°C for 30 minutes.[10]

  • GC Conditions: Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms). Use a temperature program starting at 100°C, ramping to 300°C.

  • MS Conditions: Use Electron Ionization (EI) at 70 eV. Acquire spectra over a mass range of m/z 40-600.

  • Data Analysis: Analyze the resulting chromatogram for the peak corresponding to the silylated derivative and examine its mass spectrum for characteristic fragments.

Conclusion and Recommendations

The structural characterization of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol is best approached with a multi-faceted analytical strategy.

  • For initial identification and confirmation of elemental composition, direct infusion HRMS is the method of choice due to its speed, sensitivity, and high specificity in mass measurement.

  • For unambiguous, de novo structure determination, NMR spectroscopy is indispensable.

  • For quantitative analysis or analysis within a complex matrix, GC-MS following silylation is a robust and reliable technique.

By understanding the strengths and limitations of each method, researchers can design an analytical workflow that provides a comprehensive and trustworthy characterization of this and other novel organosilicon compounds. The predictive fragmentation model presented here for HRMS serves as a valuable guide for interpreting experimental data where no reference spectra exist, underscoring the power of integrating fundamental chemical principles with advanced analytical technology.

References

  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of Isopropylsilyl Ethers.
  • Weber, W. P., Willard, A. K., & Boettger, H. G. (n.d.). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry. Available from: [Link]

  • PubChem. {2-[dimethyl(4-phenylphenyl)silyl]phenyl}methanol. Available from: [Link]

  • Semantic Scholar. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Available from: [Link]

  • American Chemical Society. (n.d.). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Available from: [Link]

  • MDPI. (2023, May 6). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Available from: [Link]

  • IntechOpen. (2021, September 21). Advanced Sample Preparation Techniques for Surface Spectroscopy Analysis of Organic: Inorganic Hybrid Silica Particles. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Silylation Derivatization in Analytical Chemistry.

Sources

Validation

Reactivity comparison: {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol vs traditional benzyl alcohols

An in-depth technical analysis for researchers and drug development professionals evaluating the divergent reactivity profiles of ortho-silyl benzyl alcohols versus traditional benzylic systems. Executive Summary: The Pa...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals evaluating the divergent reactivity profiles of ortho-silyl benzyl alcohols versus traditional benzylic systems.

Executive Summary: The Paradigm Shift in Benzylic Reactivity

In traditional organic synthesis, benzyl alcohols are viewed primarily as reactive substrates—targets for oxidation to aldehydes/ketones, nucleophilic substitution, or protection as ethers. However, the introduction of a sterically demanding, functionally active silyl group at the ortho position fundamentally rewrites the molecule's chemical behavior.

The compound {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol exemplifies this paradigm shift[1]. Rather than serving as a simple substrate for benzylic functionalization, this molecule functions as a highly specialized, highly stable aryl transfer reagent. The benzylic hydroxyl group acts not as a target, but as an intramolecular activator that enables fluoride-free palladium-catalyzed cross-coupling[2]. This guide objectively compares the reactivity of this ortho-silyl derivative against traditional benzyl alcohols, providing mechanistic insights and validated experimental protocols.

Mechanistic Divergence: Substrate vs. Intramolecular Activator

The core difference between traditional benzyl alcohols and {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol lies in the role of the hydroxyl group.

  • Traditional Benzyl Alcohols (e.g., Benzyl alcohol, 4-Methoxybenzyl alcohol): The hydroxyl oxygen acts as a nucleophile (etherification) or the benzylic carbon acts as an electrophile (post-activation). Oxidation readily removes the benzylic protons.

  • Ortho-Silyl Benzyl Alcohols: The massive steric bulk of the dimethyl(4-phenoxyphenyl)silyl group physically shields the benzylic position, severely retarding standard SN2 substitutions and oxidations. More importantly, under basic conditions, the deprotonated benzylic alkoxide undergoes an intramolecular nucleophilic attack on the adjacent silicon atom[3]. This forms a hypervalent pentacoordinate silicate intermediate, which dramatically increases the nucleophilicity of the attached organic groups, priming the 4-phenoxyphenyl moiety for transmetalation in cross-coupling reactions without the need for harsh fluoride activators[2].

Reactivity Sub1 Traditional Benzyl Alcohol Ox1 Rapid Oxidation (Aldehydes/Acids) Sub1->Ox1 MnO2, PCC Subst1 Nucleophilic Substitution (SN1/SN2) Sub1->Subst1 PBr3, SOCl2 Sub2 {2-[Dimethyl(4-phenoxyphenyl) silyl]phenyl}methanol Cross2 Fluoride-Free Cross-Coupling Sub2->Cross2 Pd/Cu, Base (Aryl Transfer) Ox2 Sterically Hindered (Resists Oxidation) Sub2->Ox2 Bulky Si Group

Divergent reactivity pathways: Traditional substrates vs. ortho-silyl directed cross-coupling.

Quantitative Performance Comparison

The following table summarizes the reactivity of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol compared to standard alternatives across three standard transformations.

Reactivity ParameterBenzyl Alcohol4-Methoxybenzyl Alcohol (PMB-OH){2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol
Oxidation (MnO₂, CH₂Cl₂, 25°C) Fast (< 2h) → BenzaldehydeVery Fast (< 1h) → AnisaldehydeHighly Resistant (> 24h, minimal conversion)
Substitution (PBr₃, 0°C) Fast → Benzyl bromideFast → PMB bromideSlow/Complex Mixture (Steric blockade of SN2)
Pd-Catalyzed Aryl Transfer Inert (No coupling handle)Inert (No coupling handle)Highly Active (Transfers 4-phenoxyphenyl group)
Fluoride Requirement for Si-Coupling N/AN/ANone (Intramolecular OH activation)

Advanced Application: Fluoride-Free Biaryl Synthesis

Traditional organosilicon cross-coupling (Hiyama coupling) requires stoichiometric amounts of fluoride (e.g., TBAF) to activate the inert Si-C bond. This limits its utility in drug development when synthesizing molecules with fluoride-sensitive protecting groups (like silyl ethers).

{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol bypasses this limitation. The built-in 2-(hydroxymethyl)phenyl group acts as an internal activator[2].

Mechanism Step1 1. Deprotonation (K2CO3) Step2 2. Intramolecular Attack (Alkoxide on Si) Step1->Step2 Step3 3. Pentacoordinate Silicate (Hypervalent Si) Step2->Step3 Activation Step4 4. Transmetalation (Si -> Cu -> Pd) Step3->Step4 Aryl Transfer Step5 5. Reductive Elimination (Biaryl Product) Step4->Step5 Pd Catalysis

Mechanism of fluoride-free intramolecular activation and subsequent transmetalation.

Experimental Protocols

The following self-validating protocols demonstrate the unique utility and stability of the ortho-silyl benzyl alcohol system.

Protocol A: Fluoride-Free Palladium-Catalyzed Cross-Coupling

Objective: Transfer the 4-phenoxyphenyl group to an aryl iodide to form a biaryl compound.

  • Preparation: In an oven-dried Schlenk tube under argon, add {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol (1.2 equiv), an aryl iodide (e.g., 4-iodoanisole, 1.0 equiv), Pd(OAc)₂ (5 mol%), CuI (10 mol%), and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add degassed DMF (0.2 M relative to the aryl iodide).

    • Causality Note: DMF is highly polar and facilitates the stabilization of the pentacoordinate silicate intermediate. K₂CO₃ is chosen as a mild base to deprotonate the benzylic alcohol without causing premature cleavage of the Si-Aryl bond[2].

  • Reaction: Stir the mixture at 50 °C for 12–24 hours.

    • Causality Note: CuI is essential as a co-catalyst. Transmetalation from the hypervalent silicon directly to Palladium is slow; Copper acts as an intermediate shuttle, rapidly accepting the aryl group from Silicon and transferring it to the Pd(II) center[2].

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. The byproduct is a benign cyclic benzoxasilole, which is easily separated via silica gel chromatography.

Protocol B: Steric Shielding Oxidation Assay

Objective: Demonstrate the resistance of the ortho-silyl benzylic position to standard oxidation.

  • Setup: Dissolve {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Oxidation: Add activated MnO₂ (10.0 equiv) at room temperature.

  • Monitoring: Monitor via TLC and GC-MS alongside a control reaction using standard benzyl alcohol.

    • Expected Result: The control benzyl alcohol will fully convert to benzaldehyde within 2 hours. The ortho-silyl derivative will show >90% unreacted starting material after 24 hours due to the massive steric umbrella provided by the dimethyl(4-phenoxyphenyl)silyl moiety blocking the approach of the oxidant surface.

References

  • Pharmaffiliates. "CAS No : 1244855-74-0 | {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol." Pharmaffiliates Catalog. URL:[Link]

  • Hudrlik, P. F., et al. "Intramolecular nucleophilic attack at silicon in o-silylbenzyl alcohols. Generation of allyl and benzyl anion equivalents." Tetrahedron (2011). URL:[Link]

  • Nakao, Y., Hiyama, T., et al. "Biaryl synthesis using highly stable aryl[2-(hydroxymethyl)phenyl]dimethylsilanes and aryl iodides under fluoride-free conditions." Journal of the American Chemical Society / Science and Technology of Advanced Materials (2006). URL:[Link]

Sources

Comparative

HPLC method development for {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol purity analysis

An In-Depth Comparative Guide to HPLC Method Development for {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol Purity Analysis As pharmaceutical pipelines increasingly feature complex organosilicon compounds, analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to HPLC Method Development for {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol Purity Analysis

As pharmaceutical pipelines increasingly feature complex organosilicon compounds, analytical scientists face unique chromatographic challenges. The molecule {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol is a prime example: it features a bulky dimethylsilyl core, a highly electron-rich diphenyl ether moiety, and a localized polar benzyl alcohol group.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for its purity analysis requires moving beyond default column choices. This guide objectively compares stationary phase chemistries, explains the mechanistic causality behind mobile phase selection, and provides a self-validating protocol aligned with the latest [1].

Structural Analysis & Chromatographic Causality

To develop a stability-indicating method, we must first analyze the analyte's structural liabilities and potential impurities. For {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol, the critical impurities include:

  • Des-methyl silanols: Hydrolytic degradation products formed by the cleavage of the silicon-carbon bond.

  • Positional Isomers: Synthetic byproducts, such as the 3-phenoxyphenyl isomer, which possess identical molecular weights and overall hydrophobicity.

Traditional reversed-phase method development defaults to an octadecylsilane (C18) column. However, C18 phases rely exclusively on London dispersion forces (hydrophobicity)[2]. Because the 3-phenoxyphenyl isomer and the 4-phenoxyphenyl active pharmaceutical ingredient (API) have nearly identical partition coefficients (LogP), a C18 column struggles to achieve baseline resolution.

To overcome this, we must exploit the molecule's electronic properties. The ether linkage in the phenoxyphenyl group creates an electron-rich π system. By utilizing a Phenyl-Hexyl stationary phase, we introduce a secondary retention mechanism: π−π interactions[3]. The stationary phase acts as a Lewis base, interacting dynamically with the analyte's aromatic rings[4]. The hexyl spacer provides the conformational flexibility necessary for the stationary phase's phenyl ring to align with the analyte, allowing it to differentiate the subtle steric differences between meta (3-) and para (4-) substitution patterns[5].

Quantitative Performance Comparison: C18 vs. Phenyl-Hexyl

To objectively evaluate these mechanisms, an experimental comparison was conducted using identical mobile phase gradients (Methanol/Water with 0.1% Formic Acid). The data below summarizes the performance delta between a standard fully porous C18 column and a superficially porous Phenyl-Hexyl column.

Chromatographic ParameterTraditional Alkyl Phase (C18)Alternative Selectivity (Phenyl-Hexyl)Performance Delta
Retention Time (API) 12.4 min14.2 min+1.8 min (Increased retention via π−π )
Selectivity ( α ) 1.021.18+15.6% (Enhanced isomer discrimination)
Resolution ( Rs​ ) 1.1 (Critical Co-elution)2.8 (Baseline Resolution)+154% (Passes regulatory criteria)
Tailing Factor ( Tf​ ) 1.651.12-0.53 (Improved peak symmetry)
Theoretical Plates ( N ) 8,50014,200+67% (Higher kinetic efficiency)

Mobile Phase Dynamics: The Causality of Modifier Selection

When utilizing a Phenyl-Hexyl column, the choice of organic modifier dictates the success of the π−π interactions.

Many chromatographers default to Acetonitrile (ACN) due to its low viscosity and favorable UV cutoff. However, ACN contains a carbon-nitrogen triple bond ( π electrons). These solvent π electrons actively compete with the analyte for interaction sites on the stationary phase's phenyl rings, effectively masking the column's unique selectivity[4].

Conversely, Methanol (MeOH) is a protic solvent lacking π electrons. Using MeOH as the organic modifier ensures no competition occurs, maximizing the π−π interactions between the analyte's 4-phenoxyphenyl group and the stationary phase[2]. Therefore, a MeOH-based mobile phase is mechanistically required for this assay.

Method Development & Validation Workflow

The following flowchart illustrates the logical progression from structural profiling to regulatory validation.

HPLC_Method_Dev A Analyte Profiling Organosilane & Aromatic Moieties B Stationary Phase Selection C18 vs. Phenyl-Hexyl A->B Identify separation mechanism C Mobile Phase Tuning MeOH vs. ACN (π-π modulation) B->C Optimize retention D Self-Validating SST Resolution (Rs) > 2.0? C->D Test resolution mix D->B Fail (Rs < 2.0) E ICH Q2(R2) Validation Specificity, Linearity, Precision D->E Pass (Rs > 2.0)

Caption: Workflow for organosilane HPLC method development and self-validating system suitability.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol operates as a self-validating system . By embedding a System Suitability Test (SST) that acts as a physical gatekeeper, the method automatically prevents the generation of out-of-specification (OOS) data caused by column degradation or preparation errors.

Phase 1: System Preparation
  • Aqueous Mobile Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of highly purified water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane to prevent particulate baseline noise.

  • Organic Mobile Phase (B): 100% HPLC-grade Methanol. Degas via ultrasonication for 10 minutes.

  • Chromatographic Conditions:

    • Column: Superficially porous Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm[3].

    • Flow Rate: 1.0 mL/min.

    • Column Oven: 35°C (reduces mobile phase viscosity and improves mass transfer).

    • Detection: UV at 254 nm (optimal for the diphenyl ether chromophore).

    • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, re-equilibrate at 50% B for 5 minutes.

Phase 2: Solution Preparation
  • Diluent: Methanol:Water (80:20, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Target: 200 µg/mL).

  • Resolution Mixture (The Self-Validating Control): Spike 10 mL of the Standard Solution with 1% (w/w) of the 3-phenoxyphenyl positional isomer and 1% of the des-methyl silanol impurity.

Phase 3: Execution & The Self-Validation Gate
  • Equilibration: Run the initial gradient composition (50% B) until the baseline drift is < 1 mAU/min.

  • SST Injection: Inject 10 µL of the Resolution Mixture in five consecutive replicates.

  • Validation Gate: The sequence is only authorized to proceed to sample analysis if the system self-validates against the following criteria:

    • Resolution ( Rs​ ): ≥2.0 between the API and the 3-phenoxyphenyl isomer.

    • Tailing Factor ( Tf​ ): ≤1.5 for the API peak.

    • Precision (%RSD): ≤2.0 % for the API peak area across all 5 injections.

Regulatory Alignment: ICH Q2(R2) Validation

Once the method passes the self-validating SST, it must be formally validated according to [6]. The objective of this validation is to demonstrate that the analytical procedure is fit for its intended purpose[6].

  • Specificity: The method must unequivocally assess the analyte in the presence of its impurities[7]. The baseline resolution ( Rs​=2.8 ) achieved by the Phenyl-Hexyl column definitively satisfies this requirement, proving the method is stability-indicating[8].

  • Linearity & Range: The reportable range must be confirmed by demonstrating acceptable response and accuracy[6]. For purity analysis, linearity should be established from the Limit of Quantitation (LOQ) up to 120% of the nominal specification limit.

  • Robustness: The method's reliability must be tested against deliberate, minor variations in parameters (e.g., column temperature ±5 °C, flow rate ±0.1 mL/min) to ensure routine operational stability[8].

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu.

  • International Council for Harmonisation (ICH). "Quality Guidelines: Q2(R2) Validation of Analytical Procedures." ich.org.

  • Chromatography Online. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded phases." chromatographyonline.com.

  • MilliporeSigma. "Ascentis® Express PCS Phenyl-Hexyl, 2.7 µm U/HPLC Columns." sigmaaldrich.com.

  • Restek. "LC Column Comparison." restek.com.

  • Element Lab Solutions. "Phenyl Stationary Phases for HPLC." elementlabsolutions.com.

  • ResearchGate. "Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV." researchgate.net.

  • Insights Bio. "A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine..." insights.bio.

Sources

Validation

A Comparative Guide to the FTIR Analysis of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol

This guide provides an in-depth analysis of the functional groups present in {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the functional groups present in {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for spectral interpretation, supported by established experimental protocols and data. We will compare the spectrum of the target molecule with that of a key precursor, chloro(dimethyl)(2-methylphenyl)silane, to highlight the spectral changes that confirm successful chemical transformation.

Foundational Principles: Structure and Vibrational Modes

Before interpreting a spectrum, it is crucial to understand the molecular structure and the expected vibrational modes of its functional groups. The molecule {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol is a complex organosilicon compound featuring several key functional groups, each with a characteristic infrared absorption signature.[1][2]

  • Hydroxyl Group (-OH): The presence of the methanol group introduces a hydroxyl moiety. The O-H stretching vibration is highly sensitive to hydrogen bonding. In a condensed phase (liquid or solid), this results in a characteristically strong and broad absorption band.[3][4][5][6]

  • Aromatic Rings (C-H, C=C): The molecule contains three distinct phenyl rings. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. In-ring C=C stretching vibrations produce a series of sharp to medium absorptions in the 1600-1450 cm⁻¹ region.[7][8]

  • Silyl Group (Si-C, Si-CH₃): The silicon atom is bonded to two methyl groups and two phenyl rings. The Si-CH₃ group gives rise to a characteristic symmetric deformation (umbrella mode) and a rocking mode. The Si-C (phenyl) stretch is also a key indicator.[1][9]

  • Ether Linkage (C-O-C): The phenoxy group contains an aryl ether linkage. The asymmetric C-O-C stretching vibration is typically strong and appears in the fingerprint region.

The relationship between these functional groups and their expected spectral regions is visualized below.

G cluster_mol Functional Groups in {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol cluster_regions Characteristic FTIR Wavenumber Regions (cm⁻¹) MOL {Molecule} OH Hydroxyl (-OH) MOL->OH ArH Aromatic C-H MOL->ArH ArC Aromatic C=C MOL->ArC SiCH3 Silyl Methyl (Si-CH₃) MOL->SiCH3 SiPh Silyl Phenyl (Si-Ph) MOL->SiPh COC Aryl Ether (C-O-C) MOL->COC R_OH 3200-3600 (Broad, Strong) OH->R_OH R_ArH 3000-3100 (Sharp, Medium) ArH->R_ArH R_ArC 1450-1600 (Multiple, Sharp) ArC->R_ArC R_SiCH3 1250-1270 & 780-850 (Strong) SiCH3->R_SiCH3 R_SiPh ~1430 & ~1120 (Medium) SiPh->R_SiPh R_COC 1230-1270 (Strong) COC->R_COC

Caption: Relationship between functional groups and their IR spectral regions.

Experimental Protocol: Acquiring High-Fidelity Spectra

To ensure data integrity and reproducibility, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the preferred technique for this type of solid sample due to its minimal sample preparation requirements and high-quality results.[10][11][12]

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation: Power on the spectrometer and allow it to stabilize for at least 30 minutes to ensure thermal equilibrium of the source and detector.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This measurement accounts for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor). A typical setting is 32 scans at a resolution of 4 cm⁻¹.[9]

  • Sample Application: Place a small amount (1-2 mg) of the solid {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol sample onto the center of the ATR crystal.

  • Applying Pressure: Use the ATR pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is critical for a strong signal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in Step 2.

The following diagram illustrates this workflow.

Sources

Safety & Regulatory Compliance

Safety

{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating operational and disposal framework for complex organometallic and organosilicon compounds is critical for both laboratory safety and environment...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating operational and disposal framework for complex organometallic and organosilicon compounds is critical for both laboratory safety and environmental compliance.

The compound {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol presents unique end-of-life challenges. It is a bulky, hydrophobic organosilane featuring a benzyl alcohol moiety, a dimethylsilyl group, and a 4-phenoxyphenyl group. Improper disposal of this chemical can lead to severe environmental contamination and facility infrastructure damage.

Here is the comprehensive, step-by-step guide to the operational handling, satellite accumulation, and final disposal of this compound.

Hazard Assessment & Causality (The "Why")

Before executing any disposal protocol, personnel must understand the mechanistic causality behind the safety choices:

  • Severe Aquatic Toxicity: The 4-phenoxyphenyl moiety structurally mimics diphenyl ether, a compound classified under GHS as very toxic to aquatic life with long-lasting effects (H410)[1]. If discharged into municipal wastewater, these hydrophobic molecules partition into sediments and induce non-polar narcosis in aquatic organisms[2]. Never dispose of this compound down the drain.

  • Thermal Destruction Dynamics: Organosilanes cannot be disposed of in standard landfills. They require specialized high-temperature incineration. If combusted at inadequate temperatures, siloxanes oxidize into microcrystalline silica ( SiO2​ ) deposits, which can severely foul and block incinerator exhaust systems and energetic devices[3]. It must be routed to a permitted Treatment, Storage, and Disposal Facility (TSDF) capable of handling organosilicon waste.

Quantitative Waste Profiling

To ensure proper manifesting, summarize the compound's waste profile using the following classification table:

ParameterClassification / SpecificationOperational Implication
Chemical Class Organosilane / Benzyl AlcoholRequires high-temp incineration to prevent SiO2​ fouling.
EPA RCRA Status Unlisted (Characteristic if mixed)Regulated based on the solvent matrix (e.g., Ignitable D001 if in ethanol).
Primary Hazard Aquatic Toxicity (H410)Must be strictly isolated from sinks, floor drains, and sewers.
Waste Stream Non-Halogenated Organic WasteKeep segregated from halogenated waste unless synthesized in DCM/Chloroform.
Spill Absorbent Bentonite, Vermiculite, Dry SandDo not use combustible absorbents (like sawdust) for concentrated spills.

Satellite Accumulation Area (SAA) Logistics

Under EPA Resource Conservation and Recovery Act (RCRA) regulations (40 CFR 262.15), hazardous waste must be managed at or near the point of generation[4].

  • Container Compatibility: Store waste in high-density polyethylene (HDPE) or amber glass carboys. Do not place this waste in unwashed containers that previously held incompatible materials (e.g., strong oxidizers or strong acids), as siloxane bonds can cleave under extreme pH.

  • The "Closed Container" Rule: Containers must remain securely capped at all times, except when actively adding or removing waste[5]. Funnels must not be left in the neck of the waste carboy.

  • The 3-Date Rule: If your SAA reaches the 55-gallon limit for non-acute hazardous waste, you must mark the container with the "Excess Date" and transfer it to the Central Accumulation Area (CAA) within three consecutive calendar days[6].

Step-by-Step Disposal Workflows

Protocol A: Liquid Waste (Reaction Mixtures & Solvent Extracts)
  • Segregation: Verify the waste carboy is designated for "Non-Halogenated Organic Waste." If the {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol is dissolved in a halogenated solvent (e.g., dichloromethane), it must go into the "Halogenated Organic Waste" stream.

  • Transfer: Working inside a certified chemical fume hood, use a grounded funnel to pour the liquid waste into the carboy.

  • Documentation: Immediately update the hazardous waste log attached to the SAA container. List "{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol" and its approximate percentage. Do not use abbreviations.

Protocol B: Solid Waste (Contaminated Silica Gel, Filter Paper, PPE)
  • Collection: Collect spent silica gel from column chromatography, contaminated filter paper, and heavily soiled gloves.

  • Containment: Place the solid waste into a heavy-duty, transparent plastic bag or a dedicated solid waste drum. Double-bagging is recommended to prevent puncture and the aerosolization of silica dust contaminated with the organosilane.

  • Labeling: Seal the bag/drum and affix a hazardous waste label marked: "Solid Hazardous Waste - Toxic to Aquatic Life (Contains Organosilane)."

Protocol C: Empty Container Management
  • RCRA Empty Verification: A container is legally "RCRA empty" if all waste has been removed using standard practices and no more than 3% by weight remains[7].

  • Triple Rinsing: In the fume hood, triple-rinse the original chemical bottle with a compatible, volatile solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Pour the resulting rinsate into the Liquid Waste stream (Protocol A).

  • Defacing: Completely deface or remove the original manufacturer label. Mark the bottle clearly as "EMPTY" and dispose of the glass in the institutional broken glass receptacle[8].

Spill Response Protocol

In the event of an accidental release of the pure compound or a highly concentrated solution, execute the following self-validating response:

  • Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation is running.

  • Containment: Prevent the chemical from entering drains or sewers at all costs due to its severe aquatic toxicity[9]. Build a dike around the spill using spill socks.

  • Absorption: Cover the spill working from the edges inward with an inert, non-combustible inorganic absorbent material such as bentonite or vermiculite[10].

  • Collection: Sweep up the absorbed mixture using non-sparking tools. Place the debris into a sealable, compatible container (e.g., a 5-gallon HDPE bucket).

  • Manifesting: Label the bucket as hazardous spill cleanup debris and transfer it to the SAA for eventual high-temperature incineration.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol waste from the point of generation to final thermal destruction.

G Source {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol Waste Generation Liquid Liquid Waste (Solvent Mixtures) Source->Liquid Solid Solid Waste (Silica, PPE, Debris) Source->Solid Empty Empty Containers Source->Empty SAA Satellite Accumulation Area (SAA) RCRA Labeling & Storage Liquid->SAA Solid->SAA TripleRinse Triple Rinse with Solvent Empty->TripleRinse TripleRinse->Liquid Rinsate TripleRinse->Solid Defaced Glass (to standard waste) CAA Central Accumulation Area (CAA) Max 90/180 Days SAA->CAA Within 3 days of limit Incineration High-Temperature Incineration (Halogen-Free / Organosilicon Capable) CAA->Incineration Licensed TSDF

Caption: Workflow for the segregation, accumulation, and final thermal destruction of organosilane waste.

References

  • "Volatile Methyl Siloxanes as Potential Hazardous Air Pollutants," Polish Journal of Environmental Studies. Available at:[Link]

  • "Diphenyl ether - Safety Data Sheet," Vanderbilt University Environmental Health and Safety. Available at:[Link]

  • "Cyclic volatile methyl siloxanes: Environment tier II assessment," Australian Industrial Chemicals Introduction Scheme (AICIS). Available at:[Link]

  • "Hazardous Waste Generator Regulations Compendium Volume 1 Satellite Accumulation Areas," U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • "Container Management for Hazardous Waste Generators Guidance Document," Louisiana Department of Environmental Quality. Available at:[Link]

  • "The 3 Date Rule for Hazardous Waste Satellite Areas," Lion Technology. Available at: [Link]

  • "Management of Waste - Prudent Practices in the Laboratory," NCBI Bookshelf - National Institutes of Health. Available at:[Link]

  • "Laboratory Waste Management Guidelines," Old Dominion University. Available at: [Link]

  • "Safety Data Sheet - Organosilane," 3M Company. Available at: [Link]

Sources

Handling

Personal protective equipment for handling {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol

An authoritative, procedural guide for the safe handling, operational management, and disposal of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol (CAS No. 1244855-74-0)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, procedural guide for the safe handling, operational management, and disposal of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol (CAS No. 1244855-74-0)[1].

As a specialized organosilicon pharmaceutical intermediate, this compound requires rigorous safety protocols. Because comprehensive toxicological profiles for novel intermediates are often incomplete, this guide applies conservative, field-proven safety standards grounded in the National Research Council's Prudent Practices in the Laboratory and OSHA/EPA regulations.

Physicochemical Hazard & Causality Analysis

To design an effective safety protocol, we must first analyze the molecular structure to understand the causality behind the required protective measures.

  • Lipophilicity and Dermal Penetration: The molecule features a bulky dimethyl(4-phenoxyphenyl)silyl moiety. This diphenyl ether/organosilicon backbone is highly lipophilic, significantly increasing the molecule's partition coefficient (LogP). Causality: If the substance contacts the skin, the lipophilic tail facilitates rapid permeation through the lipid bilayers of the epidermis. Standard latex gloves offer insufficient barrier protection against such organosilicon compounds.

  • Reactivity of the Benzylic Alcohol: The ortho-substituted phenylmethanol group contains a reactive hydroxyl (-OH) site. Causality: This site is susceptible to oxidation and can react exothermically with strong acids, bases, or oxidizing agents. It must be isolated from incompatible reagents during storage and waste segregation.

  • Unknown Toxicity Principle: Under OSHA's Laboratory Standard (29 CFR 1910.1450), any pharmaceutical intermediate with uncharacterized in-vivo toxicity must be handled as a presumptive hazard[2].

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the structural hazard analysis, the following PPE is mandatory. All selections comply with OSHA Personal Protective Equipment Standards (29 CFR §§ 1910.132-1910.138)[3].

Protection ZoneRequired EquipmentCausality / Scientific Rationale
Hands (Dermal) Double-gloved Nitrile (Outer: 8 mil, Inner: 4 mil)Prevents breakthrough from the highly lipophilic organosilicon backbone. The double-layer creates a fail-safe against micro-tears[3].
Eyes/Face ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from aerosolized particulates or accidental liquid splashes during solvent dissolution.
Body Flame-Resistant (FR) Lab Coat + Tyvek SleevesMitigates exposure to the torso and arms. Tyvek sleeves prevent particulate accumulation on cuffs during powder transfer.
Respiratory N95/P100 Particulate Respirator (if outside hood)Prevents inhalation of fine crystalline dust. Note: Primary handling must occur inside a certified chemical fume hood[3].

Step-by-Step Operational Workflow: Handling & Transfer

This methodology ensures a self-validating system where each step verifies the safety of the next.

Step 1: Environmental Verification

  • Conduct all transfers and reactions inside a certified chemical fume hood.

  • Verify the hood's continuous airflow monitor reads between 80–100 feet per minute (fpm).

  • Causality: Keep all materials and balances at least 15 cm (6 inches) behind the plane of the sash. This utilizes the aerodynamic foil to maintain optimal laminar flow, preventing the escape of aerosolized organosilicon dust into the breathing zone[3].

Step 2: Material Transfer

  • Ground all receiving vessels. Organosilicon powders can generate static electricity during transfer, creating a spark hazard if flammable solvents (e.g., THF, DCM) are present in the hood.

  • Use anti-static, grounded spatulas (e.g., PTFE-coated or grounded stainless steel) to weigh the {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol.

Step 3: Post-Handling Decontamination

  • Wipe down the balance and surrounding sash area with an isopropanol-soaked, lint-free cloth.

  • Dispose of the outer layer of nitrile gloves immediately after handling the neat compound to prevent cross-contamination of other laboratory surfaces.

Accidental Release & Spill Management Protocol

In the event of a spill, immediate isolation is required to prevent environmental contamination and respiratory exposure.

  • Isolate and Evacuate: If the spill occurs outside the fume hood, immediately alert personnel and restrict access to the area.

  • Don Spill PPE: Upgrade to a half-mask Air-Purifying Respirator (APR) with organic vapor/particulate (P100) cartridges before approaching the spill.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust , as the benzylic alcohol moiety may react with oxidizing contaminants.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty polypropylene spill bag.

  • Surface Decontamination: Wash the affected area with a mild detergent and water, followed by an isopropanol wipe to dissolve any residual lipophilic organosilicon residue.

Hazardous Waste Disposal Plan (EPA/RCRA Compliant)

Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be tracked from "cradle-to-grave". {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol must never be disposed of in the regular trash or down the drain[4].

Step 1: Waste Segregation

  • Collect all solid waste (contaminated gloves, wipes, and empty vials) and liquid waste (reaction filtrates, solvent washes) in separate, clearly labeled High-Density Polyethylene (HDPE) containers.

  • Causality: Segregate from strong acids and oxidizers to prevent exothermic cleavage of the silyl ether or oxidation of the benzylic alcohol.

Step 2: Satellite Accumulation Area (SAA) Management

  • Transfer the sealed HDPE containers to the laboratory's designated SAA.

  • The EPA requires that SAA containers remain closed at all times unless actively adding waste, and must be within the line of sight of the generation point[5].

Step 3: Central Accumulation and Manifesting

  • Once the SAA container is full (or reaches the 55-gallon limit), transfer it to the Central Accumulation Area (CAA) within 3 days[5].

  • Ensure the waste is manifested for incineration through a licensed hazardous waste vendor within 180 days of accumulation.

Process Visualization

G Start Pre-Operation: PPE & Hood Check Handling Material Handling: Organosilicon Intermediate Start->Handling Verified Spill Spill Detected? Handling->Spill SpillProtocol Spill Management: Isolate & Absorb Spill->SpillProtocol Yes Waste Waste Segregation: HDPE Container Spill->Waste No SpillProtocol->Waste SAA Satellite Accumulation Area (SAA) Waste->SAA Label Applied Disposal RCRA/EPA Compliant Disposal SAA->Disposal < 180 Days

Operational workflow for handling, spill management, and EPA-compliant disposal of the compound.

References

  • Pharmaffiliates. "{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol (CAS No: 1244855-74-0)". Pharmaffiliates. Available at: [Link]

  • National Research Council (US) Committee. "Working with Chemicals". Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Laboratory Standard (29 CFR 1910.1450)". Prudent Practices in the Laboratory. Available at:[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab". Lab Manager. Available at:[Link]

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory". EMS LLC. Available at: [Link]

  • ERG Environmental. "How to Properly Manage Hazardous Waste Under EPA Regulations". ERG Environmental. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol
Reactant of Route 2
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{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol
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